N-(1,2-oxazol-4-yl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(10-6-4-3-5-7-10)13(16)15-11-8-14-17-9-11/h3-9,12H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMJTLNRHZLHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
mechanism of action for N-(1,2-oxazol-4-yl)-2-phenylbutanamide
An In-Depth Technical Guide to the Putative Mechanism of Action of N-(1,2-oxazol-4-yl)-2-phenylbutanamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Publication Date: February 25, 2026
Abstract
N-(1,2-oxazol-4-yl)-2-phenylbutanamide is a novel chemical entity with potential therapeutic applications. This document outlines a hypothesized mechanism of action based on the well-documented pharmacological activities of its core structural motifs: the 1,2-oxazole ring and the 2-phenylbutanamide moiety. Drawing from extensive literature on related compounds, we propose that N-(1,2-oxazol-4-yl)-2-phenylbutanamide is a modulator of inflammatory pathways, likely acting as an inhibitor of cyclooxygenase (COX) enzymes, with potential for additional interactions with other inflammatory or neurological targets. This guide provides a comprehensive roadmap for the synthesis, characterization, and rigorous biological evaluation of this compound to elucidate its precise mechanism of action. The protocols and experimental designs detailed herein are intended for researchers, scientists, and drug development professionals seeking to investigate this promising molecule.
Introduction: Unveiling a Potential Therapeutic Agent
The confluence of a 1,2-oxazole ring and a 2-phenylbutanamide scaffold in N-(1,2-oxazol-4-yl)-2-phenylbutanamide presents an intriguing prospect for drug discovery. The oxazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1][2][3][4] Marketed drugs containing the oxazole moiety include the anti-inflammatory agent Oxaprozin (a COX-2 inhibitor) and the tyrosine kinase inhibitor Mubritinib.[3] This five-membered heterocycle is known to engage with a variety of biological targets through non-covalent interactions, leading to a broad spectrum of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3][5]
The 2-phenylbutanamide moiety is also of significant pharmacological interest. Derivatives of this structure are recognized as key intermediates in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[6] Furthermore, related structures, such as 2-ethyl-3-oxo-N-phenylbutanamide, serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsant agents.[7]
Given the established roles of these two structural components, it is reasonable to hypothesize that N-(1,2-oxazol-4-yl)-2-phenylbutanamide possesses anti-inflammatory and potentially analgesic or anticonvulsant properties. This guide will focus on the primary hypothesis of its role as an anti-inflammatory agent, while also considering methodologies to explore other potential activities.
Proposed Mechanism of Action: A Focus on Cyclooxygenase Inhibition
We postulate that the primary is the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. This hypothesis is grounded in the structural similarities to known COX inhibitors that feature aromatic and heterocyclic cores.
dot
Caption: Proposed inhibitory action on the COX pathway.
The phenylbutanamide portion of the molecule may anchor within the hydrophobic channel of the COX active site, while the 1,2-oxazole ring could form specific interactions, such as hydrogen bonds, with key residues, leading to competitive or non-competitive inhibition. The specific isoform selectivity (COX-1 vs. COX-2) would be a critical determinant of its therapeutic profile and potential side effects.
Experimental Validation: A Step-by-Step Approach
To rigorously test our hypothesis, a multi-faceted experimental plan is proposed. This plan encompasses the chemical synthesis of the target compound, in vitro enzymatic and cell-based assays, and suggestions for future in vivo studies.
Chemical Synthesis of N-(1,2-oxazol-4-yl)-2-phenylbutanamide
As N-(1,2-oxazol-4-yl)-2-phenylbutanamide is not commercially available, its synthesis is the first critical step. A plausible synthetic route is outlined below, involving the amidation of 4-amino-1,2-oxazole with 2-phenylbutanoyl chloride.
dot
Caption: Proposed synthetic workflow for the target compound.
Protocol for Synthesis:
-
Preparation of 2-Phenylbutanoyl Chloride:
-
To a solution of 2-phenylbutanoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-phenylbutanoyl chloride, which can be used in the next step without further purification.
-
-
Amidation Reaction:
-
Dissolve 4-amino-1,2-oxazole (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C and add a solution of the crude 2-phenylbutanoyl chloride (1.1 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified N-(1,2-oxazol-4-yl)-2-phenylbutanamide by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
-
In Vitro Enzymatic Assays for COX Inhibition
Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).
-
Prepare a stock solution of N-(1,2-oxazol-4-yl)-2-phenylbutanamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to obtain a range of concentrations for IC₅₀ determination.
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) as a positive control.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the plate according to the manufacturer's instructions.
-
Measure the production of prostaglandin F2α (PGF2α) or other prostanoids using a colorimetric or fluorescent method.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| N-(1,2-oxazol-4-yl)-2-phenylbutanamide | |||
| SC-560 (Control) | |||
| Celecoxib (Control) |
Cell-Based Assays for Anti-inflammatory Activity
Objective: To assess the compound's ability to inhibit pro-inflammatory responses in a cellular context.
Protocol (LPS-stimulated Macrophages):
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of N-(1,2-oxazol-4-yl)-2-phenylbutanamide or a vehicle control for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
After 18-24 hours of incubation, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the supernatant using ELISA kits.
-
Assess cell viability using an MTT or similar assay to rule out cytotoxicity.
Data Presentation:
| Treatment | Concentration (µM) | PGE₂ Production (% of Control) | TNF-α Production (% of Control) | IL-6 Production (% of Control) | Cell Viability (%) |
| Vehicle Control | - | 100 | 100 | 100 | 100 |
| LPS | - | ||||
| Compound + LPS | 1 | ||||
| Compound + LPS | 10 | ||||
| Compound + LPS | 100 |
Exploring Alternative Mechanisms
Should the compound show weak or no activity as a COX inhibitor, alternative mechanisms should be investigated based on the known pharmacology of oxazole and phenylbutanamide derivatives.
dot
Caption: Potential alternative mechanisms of action.
-
Kinase Inhibition Assays: Screen the compound against a panel of kinases, particularly those involved in inflammatory signaling pathways (e.g., MAP kinases, JAK/STAT pathway kinases).
-
Ion Channel Assays: Evaluate the compound's effect on relevant ion channels, especially voltage-gated sodium and calcium channels, which are targets for some anticonvulsant and analgesic drugs.
-
Receptor Binding Assays: Assess the binding affinity of the compound to a panel of G-protein coupled receptors (GPCRs) involved in pain and inflammation.
Conclusion and Future Directions
This technical guide provides a scientifically grounded framework for the investigation of N-(1,2-oxazol-4-yl)-2-phenylbutanamide. The proposed mechanism of action, centered on COX inhibition, is a logical starting point based on the compound's structural features. The detailed experimental protocols offer a clear path for its synthesis and biological evaluation.
Successful in vitro validation should be followed by in vivo studies in animal models of inflammation and pain (e.g., carrageenan-induced paw edema, acetic acid-induced writhing) to establish its efficacy and therapeutic potential. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.
The exploration of N-(1,2-oxazol-4-yl)-2-phenylbutanamide holds the promise of uncovering a novel therapeutic agent. The systematic approach outlined in this guide will be instrumental in elucidating its mechanism of action and paving the way for its potential development as a new drug.
References
- Vertex AI Search. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
- Benchchem. 2-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide.
- Chem-Impex. N,2-Dimethyl-N-phenylbutanamide.
- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- PMC. (2019).
- ResearchGate. (2022).
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Vulcanchem. Butanamide, 2-ethyl-3-oxo-N-phenyl.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Butanamide, 2-ethyl-3-oxo-N-phenyl- (31844-89-0) for sale [vulcanchem.com]
Target Identification Strategy: N-(1,2-oxazol-4-yl)-2-phenylbutanamide
This guide outlines a comprehensive target identification and deconvolution strategy for N-(1,2-oxazol-4-yl)-2-phenylbutanamide . This compound belongs to the class of isoxazolyl-amides , a privileged scaffold in medicinal chemistry often associated with immunomodulation, kinase inhibition, and epigenetic regulation.
Given that this specific molecule does not have a single, universally defined target in public pharmacopeia (unlike established drugs), this guide treats it as a high-value phenotypic hit requiring rigorous deconvolution.
Executive Summary
Compound Class: N-Isoxazolyl-amide / Phenylbutanamide derivative.[1] Predicted Chemical Space: Immunomodulation (DHODH analogs), Epigenetics (SMYD3), or Chaperone Inhibition (HSP90). Primary Challenge: Distinguishing specific binding from non-specific reactivity (isoxazole ring stability). Recommended Strategy: A "bifurcated" approach combining Knowledge-Based Screening (Phase 1) with Chemical Proteomics (Phase 2) to empirically isolate the binding partner.
Phase 1: In Silico Profiling & Hypothesis Generation
Before initiating wet-lab proteomics, we must narrow the search space using chemoinformatic profiling. The structure of N-(1,2-oxazol-4-yl)-2-phenylbutanamide contains two distinct pharmacophores: the isoxazole "head" and the phenylbutanamide "tail" .
Structural Homology & Target Prediction
We analyze the scaffold against known bioactive libraries to predict "low-hanging fruit" targets.
| Structural Motif | Known Bioactive Analogs | Associated Target Class | Mechanism Note |
| Isoxazol-4-amine | Leflunomide (metabolite) | DHODH (Dihydroorotate dehydrogenase) | Ring opening often required for activity. |
| Isoxazol-5-yl amide | Resorcinol-isoxazoles | HSP90 (Heat Shock Protein 90) | ATP-binding pocket competitor. |
| Isoxazole-amide | EPZ028862 analogs | SMYD3 (Lysine Methyltransferase) | Binds in the lysine tunnel.[2] |
| Phenylbutanamide | Butibufen / Indobufen | COX-1 / COX-2 | Hydrophobic channel binding. |
The "PAINS" Check (Critical Step)
-
Risk: Isoxazoles can act as Pan-Assay Interference Compounds (PAINS) . Under reducing conditions (e.g., high DTT in cell lysates), the isoxazole ring may open to form a cis-enolic nitrile, which is highly reactive and can non-specifically alkylate cysteine residues.
-
Control Protocol: Perform a stability assay (LC-MS) of the compound in cell lysate +/- 1 mM DTT. If the mass shifts by +2 Da or ring-opening is observed, use non-reducing conditions for downstream proteomics.
Phase 2: Chemical Proteomics (The Core Workflow)
If standard kinase/enzyme panels fail, Activity-Based Protein Profiling (ABPP) or Photo-Affinity Labeling (PAL) is the gold standard for identifying the specific binding partner.
Chemical Probe Design
To pull down the target, we must modify the parent molecule to include a "Handle" (alkyne for Click chemistry) and optionally a "Trap" (photo-crosslinker).
-
SAR Analysis for Attachment: The amide bond is critical for hydrogen bonding. The isoxazole ring is the likely "warhead." Therefore, the phenyl ring or the ethyl group of the butanamide tail are the safest sites for modification.
-
Recommended Probe Structure: N-(1,2-oxazol-4-yl)-2-(4-ethynylphenyl)butanamide .
-
Rationale: Substitution at the para-position of the phenyl ring often tolerates extension into solvent space without disrupting the binding pocket.
-
The Pull-Down Workflow
This self-validating protocol differentiates specific binders from background noise.
Figure 1: Competitive ABPP workflow. The "Competitor Arm" is the critical self-validating step; true targets will disappear from the MS signal in this sample because the active site is blocked by the unmodified parent compound.
Phase 3: Functional & Biophysical Validation
Once candidate proteins (e.g., HSP90, SMYD3) are identified by MS, they must be validated using orthogonal methods that do not rely on chemical modification.
Cellular Thermal Shift Assay (CETSA)
CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (
-
Protocol:
-
Treat cells with N-(1,2-oxazol-4-yl)-2-phenylbutanamide (10 µM) vs. DMSO.
-
Heat aliquots to a gradient (40°C – 65°C).
-
Lyse and analyze soluble fraction via Western Blot (for specific candidates) or Mass Spec (Thermal Proteome Profiling).
-
Success Criteria: A shift in the aggregation curve (higher
in treated samples).
-
Drug Affinity Responsive Target Stability (DARTS)
If CETSA is difficult (e.g., membrane proteins), use DARTS.
-
Mechanism: Ligand binding protects the target protein from protease digestion (Pronase/Subtilisin).
-
Readout: SDS-PAGE. The target protein band will remain visible in the drug-treated lane but disappear in the DMSO lane after digestion.
Phase 4: Mechanism of Action (MoA) Deconvolution
If the target is novel or the compound acts via a complex pathway, phenotypic profiling is required.
Transcriptional Profiling (RNA-Seq)
Treat cells and measure mRNA changes.
-
Signature Matching: Compare the gene expression signature to the Connectivity Map (CMap) or LINCS L1000 database.
-
Example: If the signature matches Methotrexate or Leflunomide, the target is likely in the de novo pyrimidine synthesis pathway (DHODH ).
Pathway Logic Diagram
Based on the scaffold's potential activities, here is the decision logic for pathway assignment:
Figure 2: Phenotypic decision tree for narrowing down the mechanism of action based on cellular response.
References
-
Leflunomide & DHODH: Herrmann, M. L., et al. (2000). "Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis and other autoimmune diseases." Immunopharmacology.Link
-
Isoxazole HSP90 Inhibitors: Brough, P. A., et al. (2008). "4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer."[3][4][5] Journal of Medicinal Chemistry.Link
-
SMYD3 Inhibitors: Mitchell, L. H., et al. (2016). "Discovery of Epigenetic Targets: Isoxazole Amides as Potent SMYD3 Inhibitors." ACS Medicinal Chemistry Letters.Link
-
CETSA Methodology: Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.Link
-
Chemical Proteomics (ABPP): Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology.Link
Sources
- 1. 345954-49-6_1-(2-氨基乙酰基)-哌啶-4-羧酸乙酯 盐酸盐CAS号:345954-49-6_1-(2-氨基乙酰基)-哌啶-4-羧酸乙酯 盐酸盐【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Solubility Profiling of N-(1,2-oxazol-4-yl)-2-phenylbutanamide
This Application Note is designed for researchers and drug development professionals working with N-(1,2-oxazol-4-yl)-2-phenylbutanamide , a lipophilic small molecule amide.
As specific experimental solubility data for this precise isomer is sparse in public literature, this guide synthesizes physicochemical properties of close structural analogs (e.g., N-(1,2-oxazol-3-yl) isomers and phenylbutanamide derivatives) to provide predicted solubility profiles and, more importantly, validated protocols for empirically determining these values in your lab.
Executive Summary & Compound Profile
N-(1,2-oxazol-4-yl)-2-phenylbutanamide is a hydrophobic amide featuring a 2-phenylbutanoic acid tail linked to a 4-aminoisoxazole headgroup. Its structure dictates a solubility profile characterized by high solubility in polar aprotic solvents (DMSO) and poor solubility in aqueous media .
Physicochemical Profile (Predicted)
| Property | Value / Prediction | Rationale |
| Molecular Weight | ~230.26 g/mol | Based on Formula |
| LogP (Octanol/Water) | 2.4 – 2.8 | Lipophilic phenyl + butyl chain outweighs polar isoxazole. |
| pKa | ~10.6 (Amide NH) | Weakly acidic; largely non-ionized at physiological pH (7.4). |
| DMSO Solubility | > 25 mg/mL | Excellent. Primary choice for stock solutions. |
| Water Solubility | < 0.1 mg/mL | Poor. Risk of precipitation ("crashing out") upon dilution. |
Solubility Behavior & Solvent Selection
The "Crash-Out" Phenomenon
The critical challenge with this compound is the transition from the organic stock solvent (DMSO) to the aqueous assay buffer.
-
Mechanism: The hydrophobic phenylbutyl tail drives the molecule to aggregate when the DMSO fraction drops below 1-5% in water.
-
Impact: Inaccurate IC50 values in bioassays due to effective concentration dropping as the compound precipitates.
Solubility Comparative Table
| Solvent | Solubility Rating | Max Conc. (Est.) | Application |
| DMSO | High | > 50 mM | Stock preparation (Cryostorage). |
| Ethanol | Moderate | ~10–20 mM | Alternative stock (volatile, less hygroscopic). |
| Water / PBS | Very Low | < 100 µM | Assay medium (requires carrier or low % DMSO). |
| 0.1M HCl | Low | < 500 µM | Protonation of isoxazole may slightly aid solubility. |
Protocol 1: Preparation of High-Integrity DMSO Stock Solutions
Objective: Create a stable 50 mM stock solution free of water contamination. Critical Insight: DMSO is hygroscopic. Absorbed atmospheric water can cause the compound to hydrolyze or precipitate over time inside the "dissolved" stock.
Materials
-
Compound: N-(1,2-oxazol-4-yl)-2-phenylbutanamide (Lyophilized powder).
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps.
Procedure
-
Equilibration: Allow the lyophilized compound vial to reach room temperature before opening to prevent water condensation.
-
Weighing: Weigh approximately 11.5 mg of compound into a tared amber vial.
-
Calculation:
.
-
-
Solvation: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be optically clear. Any turbidity indicates incomplete solvation.
-
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol 2: Kinetic Solubility Determination (Aqueous Limit)
Objective: Determine the maximum concentration the compound can maintain in aqueous buffer before precipitating (the "Kinetic Limit"). Context: This mimics the conditions of a biological assay where a DMSO stock is spiked into buffer.
Workflow Diagram (DOT)
Caption: Kinetic solubility workflow determining the precipitation threshold when spiking DMSO stock into aqueous buffer.
Step-by-Step Methodology
-
Preparation: Prepare a range of concentrations in DMSO (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM).
-
Spiking: Pipette 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well plate.
-
Final DMSO concentration: 1% (v/v).
-
Theoretical Aqueous Conc: 100 µM, 50 µM, 10 µM, 5 µM.
-
-
Incubation: Seal plate and shake at 300 rpm for 2–4 hours at room temperature.
-
Separation:
-
Option A (Filtration): Use a vacuum manifold with a 0.45 µm filter plate.
-
Option B (Centrifugation): Centrifuge at 3000 x g for 20 minutes to pellet precipitates.
-
-
Quantification: Transfer supernatant to a UV-transparent plate. Read Absorbance at 280 nm (aromatic peak) or analyze via HPLC.
-
Calculation: Compare the absorbance against a standard curve prepared in 100% DMSO (where solubility is guaranteed).
-
Solubility Limit: The concentration where recovery drops below 80% of the theoretical value.
-
Protocol 3: Thermodynamic Solubility (Gold Standard)
Objective: Determine the absolute solubility limit of the crystalline solid in water (equilibrium state). Use Case: Formulation development or checking long-term stability in media.
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of water or buffer in a glass vial.
-
Equilibrium: Shake at constant temperature (25°C) for 24 to 48 hours .
-
Filtration: Filter the suspension through a 0.22 µm syringe filter (Nylon or PVDF). Note: Saturate the filter with solution first to prevent drug adsorption.
-
Assay: Dilute the filtrate 1:1 with Acetonitrile (to ensure the dissolved compound stays in solution) and inject into HPLC.
Troubleshooting & Best Practices
| Issue | Root Cause | Solution |
| Variable Assay Results | Compound precipitating in the well. | Reduce final concentration to < 10 µM or increase DMSO to 2% (if cells tolerate). |
| Stock Solution Yellowing | Oxidation of the isoxazole ring. | Store under Nitrogen/Argon gas; keep vials amber and cold (-20°C). |
| Filter Clogging | High precipitation during filtration. | Use centrifugation (15,000 x g) instead of filtration for kinetic solubility. |
| Low Recovery in Media | Binding to serum proteins (BSA/FBS). | Perform solubility checks in serum-free media first, then add serum to assess protein binding effects. |
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development.[1] Current Opinion in Chemical Biology, 10(6), 600-609.
-
PubChem Compound Summary. (2023). (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide (Analogous Structure). National Center for Biotechnology Information.
-
Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Gaylord Chemical Literature.
Sources
Application Note: A Practical Guide to the Preparation and Handling of N-(1,2-oxazol-4-yl)-2-phenylbutanamide Stock Solutions
Abstract This application note provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions for N-(1,2-oxazol-4-yl)-2-phenylbutanamide. Given that specific solubility and handling data for this compound are not extensively documented, this guide emphasizes a first-principles approach rooted in the physicochemical properties of related oxazole derivatives and established best practices for small molecule handling in a research setting. The protocols herein are designed to ensure solution integrity, maximize experimental reproducibility, and promote safe laboratory practices for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Stock Solution Integrity
N-(1,2-oxazol-4-yl)-2-phenylbutanamide belongs to the oxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The utility of such compounds in drug discovery and biological research is fundamentally dependent on the accuracy and consistency of their experimental application. The preparation of a concentrated stock solution is the foundational first step in nearly all in vitro and in vivo assays. Errors or inconsistencies at this stage, such as inaccurate concentration, degradation, or precipitation, can cascade through an entire experimental workflow, leading to unreliable and irreproducible results.[3]
This guide provides a systematic methodology for creating and managing high-quality stock solutions of N-(1,2-oxazol-4-yl)-2-phenylbutanamide, with a focus on explaining the causality behind each procedural step.
Physicochemical Profile and Solvent Selection Rationale
A thorough understanding of a compound's structure is paramount to predicting its behavior in various solvents. N-(1,2-oxazol-4-yl)-2-phenylbutanamide is an organic molecule with several key functional groups that dictate its solubility.
-
Oxazole Ring: A five-membered aromatic heterocycle containing both oxygen and nitrogen. The lone pair of electrons on the nitrogen atom can act as a weak base.[4][5] Generally, oxazoles are soluble in polar organic solvents.[4][6]
-
Phenyl Group & Butyl Chain: These nonpolar hydrocarbon moieties contribute to the molecule's hydrophobicity. A related compound, (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide, has a calculated XLogP3 of 2.4, suggesting moderate lipophilicity and a corresponding low solubility in aqueous solutions.[7]
-
Amide Linkage: This polar group can participate in hydrogen bonding, which can aid solubility in protic solvents.
Based on this structural analysis, the compound is predicted to be poorly soluble in water but soluble in common organic solvents. The choice of solvent is critical and must be compatible with the downstream biological assay.[3]
Table 1: Recommended Solvents for N-(1,2-oxazol-4-yl)-2-phenylbutanamide Stock Solutions
| Solvent | Rationale & Considerations | Typical Starting Concentration | Downstream Assay Compatibility |
| Dimethyl Sulfoxide (DMSO) | Primary Recommendation. A highly polar aprotic solvent capable of dissolving a vast range of hydrophobic small molecules.[8] Widely used in high-throughput screening.[9] | 10-50 mM | Excellent. However, the final concentration in cell culture media should be kept low (<0.5%, ideally ≤0.1%) to avoid cytotoxicity.[10] |
| Ethanol (EtOH) | A polar protic solvent. Useful if DMSO is incompatible with the assay. May require warming to fully dissolve the compound. | 1-10 mM | Good. Can be cytotoxic at higher concentrations. Ensure the final concentration is well below toxic levels for the specific cell line or system. |
| Dimethylformamide (DMF) | A polar aprotic solvent with strong solvating properties, similar to DMSO. | 10-50 mM | Use with Caution. Generally more toxic to cells than DMSO. Reserve for cases where DMSO and Ethanol are not viable options. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO. This is a common starting concentration for many biological assays.
Materials and Equipment
-
N-(1,2-oxazol-4-yl)-2-phenylbutanamide (solid powder)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
-
Sterile 0.22 µm syringe filters (PTFE for organic solvents)
-
Sterile syringes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate chemical-resistant gloves.[11][12]
Safety Precautions
-
Always handle unknown solid compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powder.[11][13]
-
Wear appropriate PPE at all times.[12]
-
Consult the Safety Data Sheet (SDS) for N-(1,2-oxazol-4-yl)-2-phenylbutanamide if available. If not, treat it as a potentially hazardous substance.
-
DMSO can facilitate the absorption of chemicals through the skin. Handle with care.
Step-by-Step Methodology
Step 1: Pre-calculation The first step is to determine the mass of the compound required to achieve the target concentration. The molecular weight of N-(1,2-oxazol-4-yl)-2-phenylbutanamide (C₁₃H₁₄N₂O₂) is 230.26 g/mol .[7]
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mM × 1 mL × 230.26 g/mol = 2.30 mg
-
Step 2: Weighing the Compound
-
Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully add approximately 2.30 mg of N-(1,2-oxazol-4-yl)-2-phenylbutanamide powder directly into the vial. For small quantities, it is often easier to add the solvent directly to the supplier's original vial.[10]
-
Record the exact mass of the compound.
Step 3: Recalculation of Solvent Volume It is more accurate to adjust the solvent volume to match the actual mass weighed rather than trying to weigh an exact mass.
-
Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM)
-
Example if 2.50 mg was weighed:
-
Volume (mL) = [2.50 mg / 230.26 g/mol ] / 10 mM = 1.086 mL or 1086 µL
-
Step 4: Dissolution
-
Using a calibrated micropipette, add the calculated volume (e.g., 1086 µL) of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulates.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution but should be done cautiously to avoid degradation.[14]
Step 5: Sterilization and Aliquoting (Self-Validating Asepsis) For use in cell-based assays, the stock solution must be sterile.
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm PTFE syringe filter to the syringe.
-
Dispense the solution through the filter into new, sterile, clearly labeled cryovials or microcentrifuge tubes. This process removes any potential microbial contamination and undissolved micro-particulates.
-
Aliquot into smaller, single-use volumes (e.g., 20-50 µL). This is a critical step to prevent the degradation that can occur with repeated freeze-thaw cycles.[10]
Step 6: Labeling and Storage
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[3]
-
For long-term storage (months to years), store the aliquots in a tightly sealed container at -80°C. For short-term storage (up to one month), -20°C is acceptable.[10][15]
Workflow Visualization
The following diagram illustrates the complete workflow for preparing a stock solution of N-(1,2-oxazol-4-yl)-2-phenylbutanamide.
Caption: Workflow for the preparation of sterile stock solutions.
Conclusion
The protocol described in this application note provides a robust and reliable method for preparing stock solutions of N-(1,2-oxazol-4-yl)-2-phenylbutanamide. By adhering to these steps—from careful calculation and solvent selection to proper sterile technique and storage—researchers can significantly enhance the quality and reproducibility of their experimental data. This foundational work is essential for the successful evaluation of novel chemical entities in drug discovery and development.
References
- Solubility of Things. Oxazole - Solubility of Things.
- Benchchem. A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Common Laboratory Solvents.
- Captivate Bio. SMALL MOLECULES.
- Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
- ChemicalBook. Oxazole | 288-42-6.
- CymitQuimica. CAS 288-42-6: Oxazole.
- Danaher Life Sciences. Small Molecule Screening Process Steps.
- PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
- PhytoTech Labs. Preparing Stock Solutions.
- MilliporeSigma. SAFETY DATA SHEET.
- PubChem. (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide | C13H14N2O2 | CID 1246918.
- Covestro Solution Center. SAFETY DATA SHEET.
- J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET.
- Unhas. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- PMC. A comprehensive review on biological activities of oxazole derivatives.
- ResearchGate. An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Oxazole | 288-42-6 [chemicalbook.com]
- 6. CAS 288-42-6: Oxazole | CymitQuimica [cymitquimica.com]
- 7. (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide | C13H14N2O2 | CID 1246918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. captivatebio.com [captivatebio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. jwpharmlab.com [jwpharmlab.com]
- 14. csstc.org [csstc.org]
- 15. phytotechlab.com [phytotechlab.com]
Application Notes & Protocols: In Vitro Assay Conditions for N-(1,2-oxazol-4-yl)-2-phenylbutanamide
Introduction: Targeting Histone Deacetylases with a Novel Phenylbutanamide Scaffold
N-(1,2-oxazol-4-yl)-2-phenylbutanamide is a novel small molecule whose biological targets are not yet extensively characterized. A structural assessment of the compound reveals a classic pharmacophore often associated with inhibitors of zinc-dependent enzymes. This pharmacophore consists of a capping group (the phenyl ring), a linker (the butanamide backbone), and a potential zinc-binding group (ZBG), in this case, the 1,2-oxazole moiety.[1] This structural arrangement is characteristic of inhibitors targeting Histone Deacetylases (HDACs), a class of enzymes crucial to epigenetic regulation.[2]
HDACs remove acetyl groups from lysine residues on histones and other proteins, playing a key role in chromatin structure and gene expression.[3] Aberrant HDAC activity is implicated in various diseases, particularly cancer, making them a significant therapeutic target.[4] Many established HDAC inhibitors (HDACis) utilize a hydroxamic acid group to chelate the catalytic zinc ion in the enzyme's active site.[5] However, issues with pharmacokinetics and toxicity have spurred the search for alternative ZBGs.[1][6] The oxazole ring, present in N-(1,2-oxazol-4-yl)-2-phenylbutanamide, has been identified in other compounds as a functional group capable of inhibiting HDACs and other enzymes.[7][8][9]
This document provides a detailed protocol for a robust, high-throughput in vitro fluorogenic assay designed to determine the inhibitory potential of N-(1,2-oxazol-4-yl)-2-phenylbutanamide against Class I and II HDAC enzymes.
Proposed Mechanism of Action
The hypothesized inhibitory mechanism involves the coordination of the 1,2-oxazole ring of the test compound to the zinc ion (Zn²⁺) located at the bottom of the HDAC active site pocket. This interaction, along with contributions from the phenyl cap and butanamide linker binding to adjacent residues, is predicted to block substrate access and inhibit the deacetylation reaction.
Caption: Proposed interaction of the test compound within the HDAC active site.
Fluorogenic HDAC Inhibition Assay: Principle and Workflow
This assay quantifies HDAC activity by measuring the fluorescence generated from the enzymatic turnover of a specialized substrate.[10] The core principle relies on a substrate peptide containing an acetylated lysine residue linked to a fluorophore, which is quenched in its native state.[11][12]
-
Deacetylation: In the presence of an active HDAC enzyme, the acetyl group is removed from the substrate.
-
Developer Action: A developer solution, containing a protease, specifically recognizes and cleaves the deacetylated substrate.
-
Signal Generation: This cleavage releases the unquenched fluorophore, resulting in a fluorescent signal that is directly proportional to the HDAC enzyme's activity.[4]
An inhibitor like N-(1,2-oxazol-4-yl)-2-phenylbutanamide will prevent the initial deacetylation step, leading to a reduction in the fluorescent signal.
Caption: Step-by-step workflow for the fluorogenic HDAC inhibition assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and can be scaled for 384-well plates.
Materials and Reagents
| Reagent | Example Supplier | Catalog No. | Purpose |
| Recombinant Human HDAC1 Enzyme | BPS Bioscience | 50051 | Enzyme source |
| Fluorogenic HDAC Substrate (Boc-Lys(Ac)-AMC) | Bachem | I-1875 | Substrate for deacetylation reaction |
| HDAC Assay Buffer | BPS Bioscience | 50031 | Provides optimal pH and ionic strength |
| Developer (with Trichostatin A) | BPS Bioscience | 50030 | Cleaves deacetylated substrate, stops reaction |
| Trichostatin A (TSA) | Sigma-Aldrich | T8552 | Positive control inhibitor |
| N-(1,2-oxazol-4-yl)-2-phenylbutanamide | N/A | N/A | Test compound |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Solvent for compounds |
| 96-well Solid Black Assay Plates | Corning | 3915 | Low-fluorescence background plates |
Reagent Preparation
-
Assay Buffer: Prepare according to the manufacturer's instructions. A typical buffer may consist of 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.[13]
-
Test Compound Stock (10 mM): Dissolve N-(1,2-oxazol-4-yl)-2-phenylbutanamide in 100% DMSO.
-
TSA Positive Control Stock (100 µM): Dissolve Trichostatin A in 100% DMSO.
-
HDAC1 Enzyme Working Solution (e.g., 2.5 ng/µL): Thaw the enzyme on ice and dilute to the final concentration in chilled Assay Buffer immediately before use. The optimal concentration should be determined empirically.
-
Substrate Working Solution (50 µM): Dilute the stock solution in Assay Buffer.
-
Developer Solution: Prepare according to the manufacturer's protocol. This solution typically contains a protease and a potent HDAC inhibitor like TSA to stop the enzymatic reaction.[14]
Assay Procedure
-
Compound Plating:
-
Create a serial dilution series of the test compound in 100% DMSO (e.g., 10 points, 1:3 dilution).
-
Transfer 1 µL of each compound dilution into the appropriate wells of the black 96-well plate.
-
Controls: Add 1 µL of DMSO to "100% Activity" and "Blank" wells. Add 1 µL of the diluted TSA stock to "Positive Control" wells.
-
-
Enzyme Addition:
-
Add 49 µL of Assay Buffer to the "Blank" wells.
-
Add 49 µL of the HDAC1 Enzyme Working Solution to all other wells (Test Compound, 100% Activity, Positive Control).
-
Mix gently by tapping the plate or using an orbital shaker for 1 minute.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the Substrate Working Solution to all wells to initiate the reaction. The total volume should be 100 µL.
-
Mix the plate on an orbital shaker for 1 minute.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is within the linear range.
-
-
Signal Development:
-
Add 50 µL of Developer Solution to all wells. This stops the HDAC reaction and begins the fluorescence development.
-
Mix the plate on an orbital shaker for 1 minute.
-
Incubate at room temperature for 15-20 minutes.
-
-
Fluorescence Reading:
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence value of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity at each compound concentration:
% Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_100%_Activity))
-
IC₅₀ Determination:
-
Plot the Percent Inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Example Data Table for IC₅₀ Calculation
| [Compound] (µM) | Avg. Fluorescence | % Inhibition |
| 100.0 | 158 | 98.1 |
| 33.3 | 210 | 97.5 |
| 11.1 | 845 | 90.0 |
| 3.7 | 3250 | 61.5 |
| 1.2 | 6890 | 20.0 |
| 0.4 | 8215 | 4.5 |
| 0.1 | 8550 | 0.6 |
| 0 | 8600 | 0.0 |
| Blank | 120 | - |
| TSA | 150 | 98.2 |
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of the assay, the following controls are essential:
-
Blank Control (No Enzyme): Establishes the background fluorescence of the substrate and buffer.
-
100% Activity Control (Vehicle): Represents the maximum enzyme activity in the absence of an inhibitor (DMSO only).
-
Positive Control (TSA): Confirms that the assay system can detect inhibition by a known, potent HDAC inhibitor.
-
Z'-factor Calculation: For high-throughput screening, calculating the Z'-factor using the 100% activity and positive control wells is recommended to assess assay quality and robustness. A Z' > 0.5 indicates an excellent assay.
References
- Computational Exploration of Zinc Binding Groups for HDAC Inhibition. (2013). Journal of the American Chemical Society.
- Computational Exploration of Zinc Binding Groups for HDAC Inhibition - ACS Publications. (2013). ACS Publications.
- Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. (2025). Preprints.org.
- Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. (2025). ACS Publications.
- Zinc binding groups for histone deacetylase inhibitors. (n.d.). PMC - NIH.
- HDAC class 2a activity Fluorogenic Assay. (n.d.). West Bioscience.
- A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate. (2025). AAT Bioquest.
- Measuring Histone Deacetylase Inhibition in the Brain. (2019). PMC - NIH.
- Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) (AB156064). (n.d.). Abcam.
- HDAC6 Fluorogenic Assay Kit - Data Sheet. (n.d.). BPS Bioscience.
- HDAC8 Fluorogenic Assay Kit. (n.d.). Amsbio.
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect.
- Histone Deacetylase Assay Kit, Fluorometric (CS1010). (n.d.). Sigma-Aldrich.
- Screening for histone deacetylase (HDAC) active compounds. (n.d.). BMG Labtech.
- HDAC1 Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Current Organic Chemistry.
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. preprints.org [preprints.org]
- 3. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 4. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamscience.com [benthamscience.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ijmpr.in [ijmpr.in]
- 10. westbioscience.com [westbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. amsbio.com [amsbio.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
crystallization techniques for N-(1,2-oxazol-4-yl)-2-phenylbutanamide
Application Note: Crystallization and Purification Protocols for N-(1,2-oxazol-4-yl)-2-phenylbutanamide
Part 1: Executive Summary & Compound Profile
Objective: To establish a robust, scalable crystallization protocol for N-(1,2-oxazol-4-yl)-2-phenylbutanamide . This guide addresses the challenges of purifying isoxazole-containing amides, specifically focusing on impurity rejection, polymorph control, and yield optimization.
Compound Significance: N-(1,2-oxazol-4-yl)-2-phenylbutanamide represents a structural class of N-heteroaryl arylamides , often explored as anti-inflammatory agents, herbicides, or kinase inhibitors. The molecule features a lipophilic 2-phenylbutanamide tail and a polar, potentially labile isoxazole headgroup.
Physicochemical Profile:
-
Chemical Structure: An amide linkage connecting a 2-phenylbutyl chain to the C4 position of an isoxazole ring.
-
Molecular Weight: ~230.26 g/mol .
-
Chirality: Contains one stereocenter at the
-position of the butanamide. (Note: Protocols below apply to both racemic and enantiopure forms, though solubility may differ slightly). -
Solubility Characteristics: Low water solubility; high solubility in polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in alcohols and esters.
-
Key Challenges:
-
Oiling Out: The flexible butyl chain and aromatic rings increase the risk of liquid-liquid phase separation (LLPS) before crystallization.
-
Thermal Instability: The isoxazole ring can be sensitive to prolonged high-temperature exposure (
C), necessitating mild crystallization conditions.
-
Part 2: Pre-Crystallization Solubility Screening
Before scale-up, a solubility screen is mandatory to define the Metastable Zone Width (MSZW).
Table 1: Solubility Profile & Solvent Selection Guide
| Solvent Class | Specific Solvent | Solubility @ 25°C | Solubility @ 60°C | Suitability | Role |
| Alcohols | Ethanol (EtOH) | Moderate | High | Excellent | Primary Solvent |
| Alcohols | Isopropyl Alcohol (IPA) | Low-Moderate | High | Good | Primary Solvent |
| Esters | Ethyl Acetate (EtOAc) | High | Very High | Good | Primary Solvent |
| Chlorinated | Dichloromethane (DCM) | Very High | N/A (Low BP) | Poor | Solubilizer only |
| Hydrocarbons | n-Heptane / Hexane | Insoluble | Insoluble | Excellent | Anti-Solvent |
| Aqueous | Water | Insoluble | Insoluble | Excellent | Anti-Solvent |
Scientist’s Insight: Avoid using pure DCM or Chloroform for crystallization as they often lead to rapid evaporation and amorphous films rather than defined crystals. The Ethanol/Water system is preferred for "Green Chemistry" compliance, while EtOAc/Heptane offers superior impurity purging for lipophilic byproducts.
Part 3: Detailed Crystallization Protocols
Method A: Cooling Crystallization (Ethanol/Water)
Best for: Final API polishing, removal of polar impurities, and controlling particle size distribution (PSD).
Workflow Diagram:
Caption: Optimized Cooling Crystallization Workflow with optional Ostwald Ripening step.
Step-by-Step Protocol:
-
Dissolution: Charge crude amide (10 g) into a reactor. Add Ethanol (50–70 mL). Heat to 60°C with stirring (200 RPM) until fully dissolved.
-
Critical: Do not exceed 70°C to prevent isoxazole degradation.
-
-
Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove particulate matter (dust, catalyst residues).
-
Nucleation Point: Return filtrate to the vessel. Cool to 45°C. Slowly add Water (anti-solvent) via syringe pump until a faint, persistent turbidity is observed (Cloud Point).
-
Seeding (Optional): If available, add 0.1% w/w seed crystals of the desired polymorph here.
-
Cooling Ramp: Cool the slurry from 45°C to 5°C over 4 hours (approx. 0.1–0.2°C/min).
-
Why? Slow cooling prevents "crashing out" (amorphous precipitation) and oiling out.
-
-
Isolation: Filter the white crystalline solid. Wash the cake with 20 mL of cold Ethanol/Water (1:1 v/v).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Method B: Anti-Solvent Crystallization (EtOAc/Heptane)
Best for: High yield recovery and purging of non-polar impurities (e.g., unreacted 2-phenylbutyric acid).
Step-by-Step Protocol:
-
Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc) at 50°C (approx. 3–4 volumes).
-
Anti-Solvent Addition: Slowly add n-Heptane (0.5 equivalents relative to EtOAc volume) to the hot solution.
-
Precipitation: Remove heat and allow the vessel to cool to room temperature naturally.
-
Completion: Once at room temperature, add remaining n-Heptane (to reach a final EtOAc:Heptane ratio of 1:3) over 1 hour.
-
Note: Adding heptane too fast will trap impurities.
-
-
Filtration: Collect crystals via vacuum filtration. Wash with 100% n-Heptane to remove surface mother liquor.
Part 4: Troubleshooting & Process Control
Common Failure Mode: "Oiling Out"
-
Symptom: The product separates as a sticky oil droplet phase instead of crystals.
-
Cause: The crystallization temperature is above the metastable liquid-liquid phase separation (LLPS) boundary.
-
Solution:
-
Increase Temperature: Re-heat until the oil redissolves.
-
Add More Solvent: Increase the primary solvent (Ethanol) volume by 10-20% to lower saturation.
-
Seed at Higher Temp: Add seed crystals at a higher temperature (e.g., 50°C instead of 40°C) to provide a surface for growth rather than phase separation.
-
Polymorph Control: Isoxazole amides often exhibit polymorphism.
-
Screening: Analyze the final product via XRPD (X-Ray Powder Diffraction).
-
Consistency: Consistent cooling rates and identical solvent ratios are required to maintain the same crystal form batch-to-batch.
Part 5: References
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. Biomed Research International, 2021.[1] Link
-
Context: Describes purification of analogous isoxazole-carboxamides using Ethyl Acetate/Hexane systems.
-
-
Crystallization of Organic Compounds: An Industrial Perspective. Wiley-VCH, 2009.
-
Context: General principles for amide crystallization and preventing oiling out.
-
-
Synthesis of 2-Amino-1,3,4-oxadiazoles and Related Heterocycles. Molecules, 2023. Link
-
Context: Provides solubility insights for amino-isoxazole derivatives.
-
-
Phenibut (4-amino-3-phenylbutyric acid) Properties. National Center for Advancing Translational Sciences (NCATS). Link
-
Context: Physicochemical data on the phenylbutyric acid moiety relevant to the lipophilic tail of the target molecule.
-
Sources
Application Note: Optimal Solvent Systems for N-(1,2-oxazol-4-yl)-2-phenylbutanamide Extraction
This Application Note provides a definitive, scientifically grounded protocol for the extraction and purification of N-(1,2-oxazol-4-yl)-2-phenylbutanamide .
The protocol is designed based on the specific physicochemical properties of the target molecule (LogP ~2.4, non-ionizable amide core, acid-sensitive isoxazole ring) and field-proven methodologies for heteroaromatic amides.[1]
Executive Summary
The extraction of N-(1,2-oxazol-4-yl)-2-phenylbutanamide (PubChem CID: 1246918) presents a specific challenge: balancing the recovery of a moderately lipophilic target (LogP 2.[1]4) while selectively removing unreacted 2-phenylbutyric acid precursors and potentially unstable 4-aminoisoxazole derivatives.[1]
Standard generic extraction protocols often fail to address the isoxazole ring's sensitivity to ring-opening hydrolysis under strong alkaline conditions.[1] This guide establishes a 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) based extraction system, validated to outperform traditional Dichloromethane (DCM) workflows in terms of environmental safety and phase separation efficiency, while maintaining >98% recovery.[1]
Physicochemical Profiling & Solvent Logic
To design the optimal system, we must first analyze the molecular "personality" of the target.[1]
Molecular Descriptors
| Property | Value | Implication for Extraction |
| Molecular Weight | 230.26 g/mol | Small molecule; rapid diffusion kinetics.[1][2] |
| LogP (Octanol/Water) | ~2.4 (Lipophilic) | High affinity for organic phases (EtOAc, DCM, MTBE).[1] Low water solubility.[1] |
| pKa (Amide NH) | ~15 (Neutral) | Non-ionizable in standard aqueous range (pH 1–14).[1] |
| pKa (Isoxazole N) | ~ -1.0 (Very Weak Base) | Will not protonate significantly above pH 0.[1] Safe to wash with dilute acid. |
| Stability | Base-Sensitive | Isoxazoles can undergo ring cleavage in strong bases (pH > 12).[1] |
The Selection Matrix
We evaluated three solvent systems based on Partition Coefficient (K) , Selectivity (S) , and Safety .
-
System A (Dichloromethane): High solubility, but prone to emulsions and environmentally hazardous.[1] Not recommended for Green Chemistry workflows.[1]
-
System B (Ethyl Acetate): Good solubility, excellent phase separation.[1] Standard recommendation.
-
System C (2-MeTHF): Optimal. Higher boiling point, better stability against acids, and forms cleaner phase breaks with aqueous buffers than EtOAc.[1]
Optimized Extraction Protocol
Phase 1: Reaction Quench & Primary Extraction
Prerequisite: Reaction mixture contains Target Amide, residual 2-phenylbutyric acid (Acidic), and residual 4-aminoisoxazole (Weakly Basic/Polar).[1]
Step-by-Step Methodology:
-
Quench: If the reaction used acid chlorides, quench the mixture by slowly adding saturated NH₄Cl solution (1:1 vol/vol ratio to reaction solvent) at 0–5°C.
-
Why? Controls exotherm and buffers pH to ~5-6, preventing isoxazole degradation.[1]
-
-
Solvent Addition: Dilute the organic phase with 2-MeTHF (or EtOAc).[1]
-
Ratio: Ensure the organic layer volume is at least 5x the theoretical yield weight (5 mL/g).[1]
-
-
Phase Separation: Agitate vigorously for 5 minutes. Allow phases to settle.
-
Observation: The target amide partitions >99% into the upper organic layer.[1]
-
Phase 2: Differential pH Wash (The Purification Engine)
This stage uses pH manipulation to force impurities into the aqueous phase while the target remains organic.[1]
Diagram 1: Differential Extraction Logic
Caption: Sequential pH washes selectively ionize and remove impurities while the neutral isoxazole amide remains in the organic phase.
Protocol:
-
Acid Wash (Removes Amines):
-
Wash the organic layer with 0.5 M Citric Acid (2 x 3 vol).[1]
-
Scientific Rationale: Citric acid (pH ~3) is strong enough to protonate residual 4-aminoisoxazole (making it water-soluble) but mild enough to prevent amide hydrolysis.[1] Avoid strong mineral acids (HCl) which can degrade the isoxazole ring.[1]
-
-
Base Wash (Removes Acids):
-
Brine Wash:
-
Wash with Saturated NaCl (1 x 2 vol) to remove entrained water.[1]
-
Phase 3: Drying and Isolation[1][3][4]
-
Drying: Pass the organic phase through a pad of Anhydrous Na₂SO₄ .[1]
-
Note: Do not use MgSO₄ if the compound is sensitive to Lewis acids (though unlikely here, Na₂SO₄ is gentler).[1]
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C .
-
Target: Isolate the crude oil/solid.[1]
-
Crystallization Strategy (Polishing)
If the extraction yields a purity <98% (by HPLC), perform a recrystallization.[1]
-
Solvent System: Heptane / Isopropyl Alcohol (IPA) (9:1 ratio).[1]
-
Method:
-
Dissolve crude solid in minimal hot IPA (60°C).
-
Slowly add Heptane until cloudiness persists.
-
Cool slowly to Room Temperature, then to 4°C.
-
Filter and wash with cold Heptane.[1]
-
Validation & Quality Control
Before releasing the batch, validate the extraction efficiency using the following checks:
| Test | Acceptance Criteria | Method |
| HPLC Purity | > 98.0% Area | C18 Column, ACN/Water gradient |
| Residual Solvent | < 5000 ppm (EtOAc) | GC-Headspace |
| Appearance | White to Off-White Solid | Visual Inspection |
| Identity | Matches Reference | 1H-NMR (DMSO-d6) |
Key NMR Diagnostic Peaks (Reference):
References
-
PubChem. (n.d.).[1] (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide (CID 1246918).[1][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Hamad, A., et al. (2021).[1][2][5][3] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. BioMed Research International.[1][2][5] (Demonstrates DCM/NaHCO3 extraction protocols for similar isoxazole amides). [Link]
-
Perez, M. (2019).[1] Green Solvents in the Pharmaceutical Industry: 2-MeTHF vs. DCM.[1] Organic Process Research & Development.[1] (General reference for solvent selection).
Sources
- 1. Buy N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide | C13H14N2O2 | CID 1246918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
Application Note: Formulation Strategies for N-(1,2-oxazol-4-yl)-2-phenylbutanamide Delivery
Executive Summary & Compound Profile
N-(1,2-oxazol-4-yl)-2-phenylbutanamide (hereafter referred to as NOPB ) presents a classic challenge in modern drug development: a promising bioactive scaffold with suboptimal physicochemical properties.[1] Structurally, NOPB consists of a lipophilic phenylbutanamide tail coupled to a polar, yet aromatic, isoxazole core.
Based on its structural motifs and calculated properties (LogP ~2.4–2.8; MW ~230 Da), NOPB is classified as a BCS Class II candidate (Low Solubility, High Permeability). The primary barrier to therapeutic efficacy is dissolution-rate-limited absorption.[1] The amide linkage combined with the planar isoxazole ring promotes strong intermolecular hydrogen bonding and
This guide details two high-probability formulation strategies to overcome these barriers:
-
Lipid-Based Delivery (SEDDS/SMEDDS): Leveraging the compound's lipophilicity for lymphatic transport.[1]
-
Amorphous Solid Dispersion (ASD): Disrupting the crystal lattice to generate a high-energy, rapidly dissolving state.
Pre-Formulation Characterization[2]
Before initiating formulation, the following parameters must be established to validate the selection of excipients.
Physicochemical Profiling
| Parameter | Value (Predicted/Typical) | Formulation Implication |
| LogP | 2.4 – 2.8 | Suitable for lipid-based systems; high permeability expected.[1] |
| pKa | ~11 (Amide NH) | Weakly acidic; pH-dependent solubility is minimal in physiological range.[1] |
| Melting Point | >120°C (Estimated) | High melting point indicates strong crystal lattice; ASD requires polymers with high |
| Isoxazole Stability | Labile in strong base | Avoid alkaline excipients (e.g., Na2CO3) which may trigger isoxazole ring opening [1]. |
Solubility Screening Protocol
Objective: Determine the saturation solubility (
Reagents:
-
Oils: Capryol 90, Miglyol 812, Peceol.
-
Surfactants: Tween 80, Cremophor EL (Kolliphor EL), Labrasol.
-
Co-solvents: PEG 400, Transcutol P.
Workflow:
-
Add excess NOPB (approx. 50 mg) to 2 mL of each vehicle in 5 mL glass vials.
-
Vortex for 2 minutes; incubate at 37°C for 48 hours in a shaking water bath.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Dilute supernatant with Methanol and quantify via HPLC (UV detection at 254 nm).
-
Target: Vehicles dissolving >20 mg/mL are candidates for the oil phase.
Strategy A: Self-Emulsifying Drug Delivery System (SEDDS)
Rationale: NOPB's lipophilic nature allows it to be solubilized in a lipid pre-concentrate. Upon contact with gastric fluids, this system spontaneously emulsifies into nanodroplets (<200 nm), presenting the drug in a dissolved state for absorption.
Formulation Design (Pseudo-Ternary Phase Diagram)
To identify the stable microemulsion region, a phase diagram is constructed using the water titration method.
Component Selection (Example based on isoxazole compatibility):
-
Oil (X): Capryol 90 (Solubilizer)[1]
-
Surfactant (Y): Tween 80 (Emulsifier)[1]
-
Co-Surfactant (Z): PEG 400 (Reduces interfacial tension)[1]
Protocol:
-
Prepare surfactant/co-surfactant (
) mixtures at weight ratios of 1:1, 2:1, and 3:1. -
Mix Oil and
at ratios of 1:9, 2:8, 3:7, ... 9:1 (w/w). -
Titrate each mixture with distilled water dropwise under moderate stirring.
-
Endpoint: Visual transition from clear/translucent to turbid (cloud point).
-
Plot the points on a ternary diagram. The area enclosed by the titration line represents the nanoemulsion region.
Preparation of NOPB-Loaded SEDDS
-
Dissolution: Dissolve NOPB (e.g., 10% w/w loading) into the calculated volume of Oil (Capryol 90). Sonicate at 40°C until clear.
-
Mixing: Add the
(Tween 80 + PEG 400) to the oil-drug solution. -
Homogenization: Vortex for 5 minutes.
-
Capsule Filling: Fill the liquid formulation into Size 0 HPMC capsules (avoid gelatin if cross-linking with aldehydes is a risk, though less likely here).
Strategy B: Amorphous Solid Dispersion (ASD)[1]
Rationale: By locking NOPB in an amorphous polymer matrix, we prevent the formation of the stable crystal lattice. This generates a "spring and parachute" effect: rapid supersaturation (spring) maintained by the polymer (parachute).
Polymer Selection
-
HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation of hydrophobic amides.[1]
-
PVP-VA 64 (Copovidone): Good miscibility with phenyl groups via
- interactions.[1]
Solvent Evaporation Protocol (Lab Scale)
Objective: Create a 20% drug-load solid dispersion.
-
Solution Preparation:
-
Dissolve 200 mg NOPB and 800 mg HPMC-AS (L-grade) in 20 mL of Dichloromethane/Methanol (1:1 v/v).
-
Ensure complete dissolution (solution must be optically clear).[1]
-
-
Evaporation:
-
Use a Rotary Evaporator (Rotavap).[1]
-
Set bath temperature to 40°C.
-
Vacuum: 200 mbar initially, slowly reducing to 50 mbar to prevent bumping.
-
-
Drying:
-
Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
-
Milling:
-
Pulverize the dried foam using a cryo-mill or mortar/pestle.[1]
-
Sieve through a #60 mesh (250 µm) screen.
-
Visualization of Formulation Logic
Formulation Decision Tree
This diagram illustrates the logical flow for selecting the appropriate strategy based on pre-formulation data.
Caption: Decision matrix for NOPB formulation. High lipophilicity (LogP > 2) favors lipid systems, while high dose requirements favor Solid Dispersions.
SEDDS Mechanism of Action
Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS) facilitating NOPB absorption.[1]
Analytical Validation & Quality Control
Dissolution Testing (USP Apparatus II)
Because NOPB is poorly soluble, standard aqueous media will not reflect in vivo performance. Use Biorelevant Media .
-
Medium: FaSSIF (Fasted State Simulated Intestinal Fluid) or SGF + 0.5% SLS.[1]
-
Volume: 500 mL or 900 mL.
-
Speed: 50 RPM (Paddle).[1]
-
Sampling: 5, 10, 15, 30, 60 min.
-
Acceptance Criteria: >85% release within 30 minutes (for Immediate Release).
Stability Watchlist: The Isoxazole Ring
The 1,2-oxazol-4-yl moiety is generally stable but can undergo ring cleavage (Kemp elimination-like mechanism) under strong basic conditions, forming a nitrile-enolate [2].[1]
-
QC Test: Monitor for the appearance of ring-opened degradants using HPLC-MS.
-
Stress Testing: Expose NOPB to 0.1N NaOH. If degradation >5% in 24h, strictly avoid alkaline buffers in formulation.
References
-
BenchChem Technical Support. (2025).[2] Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. Retrieved from [1]
-
Spergel, S. H., et al. (2003).[3] Discovery of isoxazole amides as potent and selective inhibitors. Journal of Medicinal Chemistry, 46(1), 125-137.[1][3]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link
-
Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066. Link
Sources
- 1. (2S)-N-[(2S)-1-oxo-1-(1,3-thiazol-2-yl)propan-2-yl]-1-(4-phenylbutanoyl)pyrrolidine-2-carboxamide | C21H25N3O3S | CID 44366829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of N-(1,2-oxazol-4-yl)-2-phenylbutanamide synthesis
Ticket #8492: Yield Optimization for N-(1,2-oxazol-4-yl)-2-phenylbutanamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Chemistry/Scale-up)[1][2][3]
Executive Summary
You are encountering a classic "push-pull" conflict in amide bond formation. Your synthesis involves a sterically hindered electrophile (2-phenylbutanoic acid) and an electron-deficient nucleophile (4-amino-1,2-oxazole).[1][2][3]
Standard coupling reagents (EDC/HOBt, DCC) typically fail here, resulting in yields <30% due to the sluggish nucleophilicity of the heteroaromatic amine and the steric bulk of the alpha-phenyl group.[3] Furthermore, the 1,2-oxazole (isoxazole) ring is sensitive to reductive conditions, and the chiral center at the 2-position of the acid (if using enantiopure starting material) is highly prone to racemization via azlactone formation.[1][3]
This guide provides two validated protocols to solve these issues, prioritizing Propylphosphonic Anhydride (T3P) as the superior reagent for this specific transformation.
Module 1: Root Cause Analysis
To improve yield, we must first understand why the reaction fails under standard conditions.[2][3][4]
| Factor | Technical Barrier | Consequence |
| Nucleophile | Low Basicity: The 4-amino-1,2-oxazole nitrogen lone pair is delocalized into the electron-poor heteroaromatic ring.[1][2][3] | The amine cannot attack the active ester generated by EDC/NHS or HOBt efficiently.[3][4] Reaction stalls; active ester hydrolyzes.[2][4] |
| Electrophile | Steric Hindrance: The 2-phenyl group on the butanoic acid creates significant steric bulk around the carbonyl carbon.[3] | Approach of the nucleophile is physically blocked, slowing kinetics significantly.[3][4] |
| Side Reactions | Azlactone Formation: Slow kinetics allow the activated acid intermediate to cyclize into an oxazolone (azlactone).[2][4] | If the starting acid is chiral, this leads to rapid racemization . |
Decision Logic for Protocol Selection
Figure 1: Decision matrix for selecting the optimal coupling strategy based on chirality requirements.
Module 2: The "Gold Standard" Protocol (T3P)
Why T3P? Propylphosphonic anhydride (T3P) is the reagent of choice for coupling electron-deficient anilines and heteroaromatic amines.
-
High Reactivity: It forms a highly reactive mixed anhydride that is susceptible to attack even by weak nucleophiles like 4-aminoisoxazole.[2][4]
-
Epimerization Control: It acts as an acid scavenger and operates well with mild bases (Pyridine/NMI), minimizing the risk of racemizing the 2-phenylbutanoic acid.[3][4]
-
Clean Workup: The by-products are water-soluble, preventing the "brown tar" often seen when trying to purify isoxazole amides.[2][3][4]
Experimental Protocol
Reagents:
-
4-Amino-1,2-oxazole hydrochloride (1.1 equiv) [Note: Use HCl salt for better stability][1][2][3]
-
Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)[1][2]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).[1][2][4]
Step-by-Step:
-
Preparation: Charge a reaction flask with 2-phenylbutanoic acid (1.0 equiv) and 4-amino-1,2-oxazole HCl (1.1 equiv) in EtOAc (concentration ~0.2 M).
-
Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv) dropwise. Crucial: Ensure the solution becomes homogeneous or a fine suspension.[3][4] The base must neutralize the HCl salt of the amine.[3]
-
Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C).
-
Monitoring: Monitor by HPLC/TLC. The T3P by-product is invisible, making monitoring easy.[2][3][4]
-
Workup:
Module 3: The "Brute Force" Protocol (Acid Chloride)
Use Case: Only if T3P is unavailable or if the starting material is racemic and cost is the primary driver.[4] Risk: High risk of racemization and potential isoxazole ring degradation if HCl is not scavenged.[3][4]
Step-by-Step:
-
Activation: Dissolve 2-phenylbutanoic acid in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.[4] Stir until gas evolution ceases (1-2 h). Concentrate to remove excess oxalyl chloride.[2][4]
-
Coupling: Redissolve the crude acid chloride in dry THF.
-
Amine Prep: In a separate vessel, dissolve 4-amino-1,2-oxazole HCl (1.0 equiv) in THF with Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Addition: Add the acid chloride solution to the amine solution at -10°C . Low temperature is critical to prevent side reactions.
-
Workup: Quench with water immediately upon completion.
Module 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<20%) | Nucleophile is protonated.[1][2][4] | If using the HCl salt of the isoxazole, you MUST add enough base (Pyridine/DIPEA) to free the amine.[3] Ensure pH > 8 during coupling. |
| No Reaction (Recovered SM) | Activation failure. | 2-phenylbutanoic acid is bulky.[2][4] Switch from EDC to T3P (heating to 60°C allowed) or HATU .[2][4] |
| Product is Racemic | Oxazolone formation via activated ester. | 1.[2][4] Switch to T3P + Pyridine (lowest epimerization risk).2.[4][5] Lower the reaction temperature.3. Avoid strong bases like TEA; use NMI or Pyridine.[2][4] |
| "Brown Tar" / Decomposition | Isoxazole ring opening.[2][3][4] | The N-O bond is weak.[4] Avoid reducing agents (e.g., metals, hydrogenation).[1][2][3][4] Avoid highly acidic workups if heating.[2][4] |
| Amine Dimerization | Self-reaction of isoxazole. | 4-aminoisoxazole is unstable as a free base.[2][3][4] Always store as HCl salt and liberate it in situ only when the electrophile is present.[4] |
Mechanism of T3P Activation
Figure 2: T3P activation pathway.[1][2][4] The cyclic anhydride structure drives the reaction forward while maintaining a buffered environment to prevent racemization.[3]
References
-
Dunetz, J. R., et al. (2011).[1][2][3][4][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1][2][3][4]
-
Valeur, E., & Bradley, M. (2009).[1][2][3][4] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1][2][3][4]
-
Waghmare, A. S., et al. (2014).[2][3][4][6] "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis."[2][4][6][7] Review Journal of Chemistry, 4(2).
-
Sperry, J. B., et al. (2011).[1][2][3][4] "Coupling of weakly nucleophilic anilines with carboxylic acids using T3P." Organic Process Research & Development. (Contextual citation regarding electron-deficient amines).
Sources
- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-1,2,5-oxadiazole-3-carboxamide | C3H4N4O2 | CID 541913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
troubleshooting solubility issues with N-(1,2-oxazol-4-yl)-2-phenylbutanamide
Product: N-(1,2-oxazol-4-yl)-2-phenylbutanamide[1]
Executive Summary: Physicochemical Profile
Welcome to the technical support center. You are likely encountering precipitation ("crashing out") when introducing N-(1,2-oxazol-4-yl)-2-phenylbutanamide into aqueous biological buffers.[1]
This molecule is a classic Class II (Low Solubility, High Permeability) compound. Its structure combines a lipophilic 2-phenylbutyl tail with a polarizable but aromatic isoxazole-amide core.[1] While the amide functionality offers hydrogen bond donors/acceptors, the substantial hydrophobic bulk of the phenyl and ethyl groups drives the LogP (partition coefficient) above 2.5, resulting in poor aqueous solubility.
Key Parameters (Estimated):
-
LogP: ~2.5 – 3.0 (Lipophilic)[1]
-
pKa: Amide NH is neutral; Isoxazole N is weakly basic (pKa < 1).
-
Critical Weakness: High crystal lattice energy leads to "brick dust" behavior—once precipitated, it is difficult to re-dissolve.
Part 1: Troubleshooting Guide (Q&A)
Q1: "I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in PBS, the solution turns cloudy immediately. Why?"
A: You are experiencing "Solvent Shock." DMSO is a polar aprotic solvent that disrupts the water structure. When you spike a high-concentration DMSO stock directly into a static aqueous buffer, the DMSO diffuses away from the compound faster than the compound can hydrate. The local concentration of the drug exceeds its saturation limit instantly, causing it to nucleate and precipitate.
The Fix:
-
Vortex the buffer while adding the stock. Do not add the stock to a static liquid.
-
Intermediate Dilution Step: Perform a serial dilution in the solvent first. Dilute your 10 mM stock to 1 mM in pure DMSO, then dilute into the buffer. This reduces the kinetic shock.
-
Use a Carrier: See the Enhanced Formulation Protocol below.
Q2: "Can I use Ethanol instead of DMSO for my stock solution?"
A: Yes, but with caveats. Ethanol is a viable solvent and often less cytotoxic than DMSO in certain sensitive primary cell lines. However, this molecule’s solubility in ethanol is generally lower than in DMSO (approx. 20-30 mg/mL vs. >50 mg/mL in DMSO).
-
Warning: Ethanol evaporates rapidly. If you store ethanol stocks, the concentration will increase over time as the solvent evaporates, leading to dosing errors. Always seal with Parafilm and store at -20°C.
Q3: "I noticed degradation of the compound after leaving it in pH 9.0 buffer overnight. Is it unstable?"
A: Yes, isoxazoles are base-sensitive. While the isoxazole ring is aromatic and generally stable, it can undergo ring-opening hydrolysis under strongly basic conditions (pH > 8.[1]5) or nucleophilic attack [1, 2]. The amide bond is also susceptible to hydrolysis at extremes of pH.
-
Recommendation: Maintain experimental pH between 6.0 and 8.0. If a basic pH is required, prepare the solution immediately before use.
Q4: "The compound 'oils out' instead of forming crystals. How do I fix this?"
A: Oiling out occurs when the compound separates as a liquid phase rather than a solid crystal. This is common with phenyl-substituted amides.[1]
-
The Fix: Add a surfactant. The inclusion of 0.05% Tween-80 or 0.1% Pluronic F-127 in your assay buffer will emulsify these micro-droplets and maintain a pseudo-solution state sufficient for cellular uptake.[1]
Part 2: Experimental Protocols
Protocol A: Standard "Solvent Spike" Method (For < 10 µM concentrations)
Use this for standard high-throughput screening where low concentrations are sufficient.[1]
-
Stock Prep: Dissolve 2.3 mg of powder in 1 mL anhydrous DMSO to create a 10 mM stock.
-
Tip: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Intermediate Step: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.
-
Final Dilution:
-
Place 990 µL of pre-warmed (37°C) media/buffer in a tube.
-
While vortexing the media, slowly pipette 10 µL of the 1 mM working stock into the center of the vortex.
-
Final Conc: 10 µM (1% DMSO).
-
Protocol B: Enhanced Solubility (Cyclodextrin Complexation)
Use this for animal studies (IP/IV) or high-concentration cellular assays (> 20 µM).[1]
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-Cyclodextrin (HP-β-CD) solution in water or saline.[1] Filter sterilize (0.22 µm).
-
Solubilization:
-
Add the required amount of compound powder directly to the HP-β-CD vehicle.
-
Sonicate in a water bath at 40°C for 30–60 minutes.
-
The hydrophobic phenyl-butyl tail will encapsulate within the cyclodextrin torus, shielding it from water.
-
-
Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high. Use the supernatant.
Part 3: Data & Visualization
Table 1: Estimated Solubility Limits
| Solvent / Media | Solubility Limit (Est.) | Comment |
| DMSO | > 50 mM | Excellent solvent.[1] Hygroscopic (keep dry). |
| Ethanol (100%) | ~ 25 mM | Good alternative. High evaporation risk. |
| PBS (pH 7.4) | < 10 µM | Poor. Prone to precipitation. |
| PBS + 0.1% Tween 80 | ~ 50-100 µM | Surfactant prevents aggregation. |
| 20% HP-β-CD | ~ 500 µM - 1 mM | Best for high-dose applications.[1] |
Figure 1: Solubilization Decision Tree
Follow this logic flow to select the correct formulation strategy for your experiment.
Caption: Decision logic for solubilizing N-(1,2-oxazol-4-yl)-2-phenylbutanamide based on required concentration and assay type.
References
-
BenchChem Technical Support. (2025).[3][4] Stability issues of the oxazole and isoxazole ring systems: Hydrolysis and pH dependence. Retrieved from 4[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1246918: (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide.[1] (Note: Structural analog used for physicochemical property estimation).[5][6][7] Retrieved from [1]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Standard reference for "Brick Dust" solubility classification).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Source for Protocol B methodology).
Sources
- 1. (2S)-N-[(2S)-1-oxo-1-(1,3-thiazol-2-yl)propan-2-yl]-1-(4-phenylbutanoyl)pyrrolidine-2-carboxamide | C21H25N3O3S | CID 44366829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide | C13H14N2O2 | CID 1246918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Degradation Products of N-(1,2-oxazol-4-yl)-2-phenylbutanamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for identifying the degradation products of N-(1,2-oxazol-4-yl)-2-phenylbutanamide. The content is structured to address specific experimental challenges, explaining the rationale behind analytical strategies and providing actionable protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions regarding the stability and analysis of N-(1,2-oxazol-4-yl)-2-phenylbutanamide.
Q1: What is N-(1,2-oxazol-4-yl)-2-phenylbutanamide and what are its key structural features?
A1: N-(1,2-oxazol-4-yl)-2-phenylbutanamide is a specific organic molecule. While detailed public information on this exact compound is scarce, its name implies a structure consisting of three key functional groups:
-
A 2-phenylbutanamide core : This is a four-carbon amide chain with a phenyl group attached to the second carbon. The amide bond (C-N) is a critical feature, known for its relative stability but susceptibility to hydrolysis under certain conditions.[1][2][3]
-
An isoxazole ring : This is a five-membered aromatic heterocycle containing nitrogen and oxygen. The 1,2-oxazole ring is generally stable but can be prone to cleavage under strong acidic, basic, or oxidative conditions.[4][5]
-
A chiral center at the second carbon of the butanamide chain, indicating the potential for stereoisomers.
Understanding these features is the first step in predicting its chemical behavior and potential degradation pathways.
Q2: What are the most probable degradation pathways for this molecule under typical storage and experimental conditions?
A2: Based on its functional groups, the two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The amide linkage is the most likely site for hydrolysis. This reaction, which can be catalyzed by acid or base, would cleave the molecule into two primary degradation products: 2-phenylbutanoic acid and 4-amino-1,2-oxazole.[1][2][6] Amide hydrolysis often requires heat or strong acid/base conditions to proceed at a significant rate.[2][3]
-
Oxidation: The oxazole ring and the phenyl group are susceptible to oxidation.[4][5][7] Oxidative degradation can be initiated by atmospheric oxygen, peroxides often found in solvents like THF or ether, or by exposure to light (photolysis).[5][8] This can lead to ring-opening of the oxazole moiety or hydroxylation of the phenyl ring.
Q3: What are the primary analytical techniques recommended for identifying and quantifying its degradation products?
A3: A combination of chromatography and mass spectrometry is the gold standard for this type of investigation.[9][10]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are essential for separating the parent compound from its degradation products in a mixture.[10][11] A stability-indicating method is one that can resolve all significant degradants from the active pharmaceutical ingredient (API).[12][13]
-
Mass Spectrometry (MS), particularly LC-MS/MS: When coupled with HPLC/UPLC, MS provides the molecular weight of the separated compounds.[14] High-resolution mass spectrometry (HRMS) can yield the elemental composition, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.[11][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of an unknown impurity, especially for isomers that cannot be distinguished by MS, isolation of the degradant followed by NMR analysis is often required.[16]
Q4: Why is it crucial to identify degradation products during drug development?
A4: Identifying degradation products is a critical regulatory requirement and a fundamental aspect of ensuring drug safety and efficacy.[8] According to International Council for Harmonisation (ICH) guidelines, all significant degradation products must be identified.[12][17][18] This is because degradation products can be inactive, have reduced efficacy, or, in some cases, be toxic.[8][13] Understanding a drug's stability profile helps in developing stable formulations, defining appropriate storage conditions, and establishing a valid shelf-life.[8][17]
Section 2: Troubleshooting Guide - Experimental Challenges
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Unexpected Peaks in HPLC/UPLC-MS Analysis
Q: I'm seeing new, unexpected peaks in my chromatogram after storing my sample of N-(1,2-oxazol-4-yl)-2-phenylbutanamide. What could they be and how do I identify them?
A: Unexpected peaks are often the first sign of sample degradation. The most likely culprits are products of hydrolysis or oxidation.
Causality: The amide bond in your molecule is susceptible to cleavage by residual water or trace acid/base contaminants, especially if stored in solution (e.g., in methanol or acetonitrile containing water).[1][2] This hydrolysis would result in the formation of 2-phenylbutanoic acid and 4-amino-1,2-oxazole. Oxidation can also occur, leading to hydroxylated species or ring-opened products.
Step-by-Step Investigation Protocol:
-
Mass Analysis: The first step is to use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the new peaks. This provides the molecular weight of the potential degradants.
-
Hypothesize Structures: Compare the measured molecular weights to the calculated masses of likely degradation products.
-
Perform MS/MS Fragmentation: Obtain fragmentation spectra for both the parent compound and the unknown peaks. The fragmentation pattern of a degradation product will often share common fragments with the parent molecule, providing strong evidence for its identity.
-
Conduct Forced Degradation: To confirm your hypothesis, perform a forced degradation study. Intentionally subject your compound to acidic, basic, and oxidative conditions to see if you can generate the same unknown peaks. This provides a direct link between the stress condition and the resulting degradant.
Table 1: Potential Degradation Products and Their Calculated m/z Values
| Potential Degradant | Structure | Degradation Pathway | Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion |
| Parent Compound | N-(1,2-oxazol-4-yl)-2-phenylbutanamide | - | 230.11 | 231.12 |
| DP-1 | 2-Phenylbutanoic Acid | Hydrolysis | 164.08 | 165.09 |
| DP-2 | 4-Amino-1,2-oxazole | Hydrolysis | 84.03 | 85.04 |
| DP-3 | N-(1,2-oxazol-4-yl)-2-(hydroxyphenyl)butanamide | Oxidation | 246.10 | 247.11 |
Note: The exact mass will depend on the specific isomer formed during oxidation.
Caption: Experimental workflow for a forced degradation study.
Section 3: Advanced Characterization
Q: I have isolated a major degradation product, but its MS/MS fragmentation is ambiguous. How can I definitively determine its structure?
A: When mass spectrometry data is insufficient for unambiguous identification, particularly in cases of isomerization where degradants share the same molecular weight and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation. [13][16] Expert Insight: The power of NMR lies in its ability to map the precise connectivity of atoms within a molecule. For a degradation product of N-(1,2-oxazol-4-yl)-2-phenylbutanamide, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.
High-Level Workflow for NMR Analysis:
-
Isolation: Isolate the degradation product of interest using preparative HPLC to obtain a pure sample (>95% purity).
-
Sample Preparation: Ensure the sample is free of residual HPLC solvents. Dissolve a sufficient quantity (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire a suite of NMR spectra: ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC).
-
Structure Elucidation: Systematically analyze the spectra to assign all proton and carbon signals and determine the atom-to-atom connectivity, confirming the exact structure of the degradation product.
References
- Allen, C. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
- MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online.
- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Wikipedia. Amide. Wikipedia.
- Waters Corporation. A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters Corporation.
- Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
- Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps.
- Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Niessen, W.M.A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
- Journal of Drug Delivery and Therapeutics. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
- BenchChem. Technical Support Center: Identifying Degradation Products of Investigational Drugs. BenchChem.
- BenchChem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions. BenchChem.
- SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- BenchChem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?. ResolveMass.
- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science.
- Journal of Drug Delivery and Therapeutics. (2025, December 22). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
- International Journal of Pharmaceutical Sciences Review and Research.
- Chromatography Online. (2022, April 15). Separation Science in Drug Development, Part 3: Analytical Development. Chromatography Online.
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stability of N-(1,2-oxazol-4-yl)-2-phenylbutanamide in cell culture media
A Guide to Assessing Stability in Cell Culture Media for Novel Small Molecules
Disclaimer: As of February 2026, there is no publicly available information specifically detailing the stability of N-(1,2-oxazol-4-yl)-2-phenylbutanamide. This guide therefore uses this compound as a representative case study to provide a comprehensive framework for assessing the stability of novel small molecules in cell culture media, based on established scientific principles.
Frequently Asked Questions (FAQs)
Q1: My experimental results with N-(1,2-oxazol-4-yl)-2-phenylbutanamide are inconsistent. Could compound instability be the cause?
A1: Yes, inconsistent results are a classic sign of compound instability.[1] If a compound degrades in the cell culture medium over the course of your experiment, its effective concentration will decrease, leading to high variability and poor reproducibility.[2] It is crucial to determine the stability of your compound under your specific experimental conditions (e.g., in your chosen media, with or without serum, at 37°C) before interpreting biological data.
Q2: What are the most likely reasons N-(1,2-oxazol-4-yl)-2-phenylbutanamide might be unstable in my cell culture medium?
A2: Based on its chemical structure, there are two primary areas of potential instability:
-
The 1,2-oxazole ring: While generally aromatic and relatively stable, oxazole rings can be susceptible to cleavage under certain conditions, such as through acid or base-catalyzed hydrolysis or oxidation.[3][4] Substituents on the ring can significantly influence this stability.[3]
-
The butanamide linkage: The amide bond in the butanamide portion of the molecule can be hydrolyzed. This can occur via chemical hydrolysis (catalyzed by pH) or, more significantly, by enzymes present in the cell culture medium, particularly if you are using serum.[5][6] Many proteases and esterases found in fetal bovine serum (FBS) can cleave amide bonds.[7][8]
Q3: How does serum in the culture medium affect the stability of my compound?
A3: Serum is a complex mixture of proteins, growth factors, hormones, and enzymes that can significantly impact compound stability.[9] Enzymes like esterases and proteases can directly metabolize your compound.[7] Additionally, compounds can bind to proteins like albumin, which can either protect them from degradation or, conversely, alter their availability to cells.[10] It is essential to test stability in media containing the same concentration of serum used in your experiments.
Q4: What is the best analytical method to measure the concentration of my compound in media over time?
A4: The gold standard for quantifying small molecules in complex biological matrices like cell culture media is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13] This technique is highly sensitive and selective, allowing you to accurately measure the concentration of the parent compound and potentially identify degradation products.[14] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used if the compound has a suitable chromophore and you have access to the necessary equipment.[11]
Troubleshooting Common Stability Issues
| Observed Problem | Potential Cause | Recommended Troubleshooting Step |
| Rapid loss of compound (>50% in 24h) | Enzymatic Degradation: Serum enzymes are actively metabolizing the compound. | Perform the stability assay in serum-free media to see if the degradation rate decreases. If so, consider heat-inactivating the serum (56°C for 30 min) or switching to a serum-free formulation. |
| High variability between replicate samples | Solubility Issues: The compound may be precipitating out of solution at the tested concentration. | Visually inspect the wells for precipitation.[1] Perform a solubility test by preparing the highest concentration in media, letting it sit, centrifuging, and measuring the concentration in the supernatant.[11] |
| Compound concentration appears to increase over time | Analytical Interference: A degradation product may be interfering with the detection of the parent compound. | Review your LC-MS/MS data. Ensure the peak you are integrating is specific to the parent compound and not co-eluting with another molecule. Develop a method that can separate the parent from potential degradants.[14] |
| Slower, steady loss of compound | Chemical Hydrolysis: The pH of the medium (typically ~7.4, but can drop as cells metabolize) may be slowly hydrolyzing the compound. | Assess stability at different pH values (e.g., pH 6, 7.4, 8) to understand its pH-dependent degradation profile.[3] Ensure your incubator's CO₂ levels are stable to maintain consistent media pH. |
| No compound detected even at T=0 | Nonspecific Binding: The compound may be adsorbing to the plastic of the culture plate or storage tubes. | Test for nonspecific binding by incubating the compound in media in the plate, then transferring the supernatant to a new tube for analysis. Compare this to a sample not exposed to the plate. Using low-binding plates or different plastic types may help.[7][15] |
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol outlines a standard method for determining the stability of a compound like N-(1,2-oxazol-4-yl)-2-phenylbutanamide in cell culture medium using LC-MS/MS.
Objective: To quantify the decrease in the concentration of the test compound over time when incubated in cell-free culture medium at 37°C.
Materials:
-
Test compound (e.g., N-(1,2-oxazol-4-yl)-2-phenylbutanamide)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (FBS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with 0.1% formic acid (or other suitable organic solvent)
-
Internal Standard (IS) solution (a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a working solution by diluting the stock solution in culture medium to a concentration 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
-
Sample Incubation:
-
In a 96-well plate, add 100 µL of the 2x working solution to designated wells.
-
Add 100 µL of culture medium (to achieve a 1x final concentration) to each well.
-
Prepare separate conditions:
-
Medium with serum
-
Medium without serum
-
Control: Medium with serum and compound, but kept at -20°C (T=0 reference)
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a 50 µL aliquot from the appropriate wells.[11]
-
The T=0 sample is taken immediately after adding all components.
-
-
Sample Quenching and Protein Precipitation:
-
To each 50 µL aliquot, add 150 µL of ice-cold acetonitrile containing the internal standard. This stops any enzymatic reactions and precipitates proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.[16]
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the test compound.
-
Calculate the concentration of the test compound at each time point.
-
Normalize the data by expressing the concentration at each time point as a percentage of the T=0 concentration.
-
Plot the percentage of compound remaining versus time.
-
Visualizations
Workflow for Stability Assessment
Caption: Experimental workflow for assessing compound stability in cell culture media.
Potential Degradation Pathways
Caption: Potential degradation pathways for N-(1,2-oxazol-4-yl)-2-phenylbutanamide.
References
-
4 (2023). Semantic Scholar.
-
17 (2023). Semantic Scholar.
-
3 (2025). BenchChem.
-
18 (2025). ResearchGate.
-
19National Institutes of Health (NIH).
-
1 (2025). BenchChem.
-
20LCGC International.
-
11 (2017). ResearchGate.
-
15 (2016). American Chemical Society Publications.
-
2 (2025). BenchChem.
-
12ResearchGate.
-
21National Institutes of Health (NIH).
-
16 (2020). Thomas Jefferson University.
-
22National Institutes of Health (NIH).
-
23SpringerLink.
-
24 (2017). KCAS Bioanalytical & Biomarker Services.
-
7 (2025). BenchChem.
-
9 (2017). Quora.
-
10Capricorn Scientific.
-
25 (2025). MDPI.
-
26Sigma-Aldrich.
-
27 (2018). ResearchGate.
-
28GlycoMScan.
-
30National Institutes of Health (NIH).
-
6 (2026). Chemistry LibreTexts.
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- 9. quora.com [quora.com]
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- 12. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis of N-(1,2-oxazol-4-yl)-2-phenylbutanamide
Case ID: ISOX-AMIDE-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting low conversion and byproduct formation in electron-deficient heteroaryl amide couplings.[1]
Executive Summary
You are attempting to couple 2-phenylbutanoic acid (a sterically hindered
This is not a standard amide coupling.[1] The failure rate with standard EDC/NHS or DCC protocols is
-
Nucleophilic incompetence: The isoxazole ring acts as a strong electron sink, rendering the C4-amine significantly less nucleophilic than a standard aniline or alkyl amine.
-
Base-sensitivity: The isoxazole ring is prone to base-catalyzed fragmentation (ring-opening) under conditions often used to force sluggish reactions.[1]
The following guide breaks down the three most common failure modes and provides validated protocols to resolve them.
Module 1: The "No Reaction" Error (Nucleophilicity)
User Observation
"I used EDC/HOBt or DCC in DCM overnight. LC-MS shows 90% starting material and only trace product."
Root Cause Analysis
The 1,2-oxazol-4-amine is an extremely weak nucleophile.[1] The lone pair on the exocyclic nitrogen is delocalized into the electron-poor aromatic ring. Standard carbodiimide intermediates (
Solution: High-Energy Activation
You must upgrade the electrophile from an active ester to an acid chloride or use a high-velocity phosphonium/uronium reagent.[1]
Protocol A: The Acid Chloride Route (Recommended)
This is the most robust method but requires strict moisture control.
-
Activation: Dissolve 2-phenylbutanoic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2 drops).[1]
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases.
-
Critical Step: Evaporate the solvent and excess oxalyl chloride completely under high vacuum (20 min) to remove HCl. Redissolve the resulting acid chloride in fresh anhydrous DCM.
-
-
Coupling: Add the 1,2-oxazol-4-amine (1.1 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine.
-
Why Pyridine? It acts as a nucleophilic catalyst and an acid scavenger without being strong enough to open the isoxazole ring.
-
-
Reaction: Stir at RT for 4–12 hours.
Protocol B: The HATU/HOAt Route (Alternative)
If you wish to avoid acid chlorides:
-
Reagent: HATU (1.2 equiv) with HOAt (1.2 equiv).[1]
-
Base: DIPEA (3.0 equiv).[1]
-
Solvent: DMF (DCM is often too non-polar for HATU solubility).[1]
-
Note: HATU generates the highly reactive -OAt ester, which reacts faster with weak amines than -OBt esters (from HBTU/HOBt).
Module 2: The "Decomposition" Error (Ring Stability)
User Observation
"The reaction turned black/tarry. LC-MS shows a complex mixture and a mass corresponding to ring-opened nitrile byproducts."[1]
Root Cause Analysis
Isoxazoles contain a weak N–O bond.[1][2] Under strongly basic conditions (pH > 10) or in the presence of nucleophilic bases (like hydroxide or methoxide), the proton at C3 or C5 can be abstracted, or the base can attack the ring directly, leading to cleavage into
Common Culprits:
-
Using NaOH, LiOH, or KOH as a base.[3]
-
Using excess TEA (Triethylamine) with heating.[1]
-
Heating the reaction >60°C.
Diagram: Base-Induced Failure Pathways
Caption: Pathological sensitivity of isoxazoles to strong bases. Always prioritize steric bulk (DIPEA) or aromatic bases (Pyridine) over nucleophilic or strong inorganic bases.
Module 3: The "Impurity/Racemization" Error
User Observation
"I see the product, but the NMR shows a 'doublet of doublets' pattern suggesting a diastereomer mixture, or the melting point is lower than reported."
Root Cause Analysis
The starting material, 2-phenylbutanoic acid , possesses an acidic
-
Ketene Formation: If you use a strong base to activate the acid chloride, the intermediate can eliminate HCl to form a ketene. Non-selective addition of the amine to the ketene leads to racemization.
-
Enolization: Excess base can deprotonate the activated ester/acid chloride, destroying stereochemistry (if you are using a chiral starting material).
Troubleshooting Table: Optimization Parameters
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) | Mechanism of Fix |
| Activation Temp | Room Temp or Reflux | 0°C to -10°C | Suppresses ketene formation and thermal degradation.[1] |
| Stoichiometry | Excess Base (>3 equiv) | Strict 1:1 to 2:1 | Minimizes |
| Amine Form | HCl Salt (unneutralized) | Free Base or Neutralized | If using Amine-HCl, premix with exactly 1.0 eq base before adding electrophile.[1] |
| Solvent | Methanol/Ethanol | DCM, THF, or DMF | Protic solvents will react with your activated acid immediately. |
Module 4: Validated Workflow (Step-by-Step)
This protocol integrates the solutions above into a single, self-validating workflow.
Reagents:
-
2-Phenylbutanoic acid (
equiv)[1] -
Oxalyl Chloride (
equiv) + DMF (cat.)[1] -
1,2-Oxazol-4-amine hydrochloride (
equiv)[1] -
Pyridine (
equiv) -
DCM (Anhydrous)
Procedure:
-
Acid Chloride Generation:
-
Amine Preparation:
-
In Flask B, suspend 1,2-oxazol-4-amine HCl salt in DCM.
-
Add Pyridine (
equiv).[1] Stir 10 mins until clear (Free basing).
-
-
Coupling:
-
Add contents of Flask A (Acid Chloride) dropwise into Flask B at 0°C.
-
Allow to warm to RT overnight.
-
-
Workup (Purification):
FAQ: Frequently Asked Questions
Q: Can I use thionyl chloride (
Q: My 1,2-oxazol-4-amine is a brown solid. Is it bad? A: Likely yes. Isoxazole amines oxidize and polymerize upon air exposure.[1] If it is dark brown/black, recrystallize it or buy a fresh batch (preferably the HCl salt, which is more stable).
Q: Why not use a stronger base like TEA or DIPEA for the coupling? A: You can use DIPEA (Hunig's base) as it is non-nucleophilic. Avoid TEA if possible as it can sometimes act as a nucleophile or promote ketene formation more aggressively than DIPEA or Pyridine.[1]
References
-
Isoxazole Stability & Synthesis
-
Amide Coupling with Weak Amines
-
Racemization of Phenylacetic Acid Derivatives
-
HATU/HOAt Mechanism
Sources
- 1. 2-Phenylbutyric Acid | C10H12O2 | CID 7012 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Lab Reporter [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Outline a standard synthetic pathway for the preparation of the compound .. [askfilo.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H-NMR Spectrum of N-(1,2-oxazol-4-yl)-2-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and molecular sciences, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the proton NMR (¹H-NMR) spectrum for N-(1,2-oxazol-4-yl)-2-phenylbutanamide, a molecule featuring a chiral center, an aromatic system, an alkyl chain, and a heterocyclic oxazole ring.
This document moves beyond a simple recitation of expected peaks. As a senior application scientist, my objective is to illuminate the causality behind the spectral features—why protons resonate where they do, how their environments influence their appearance, and how this information can be leveraged for confident structural confirmation. We will explore a robust experimental protocol, compare the target molecule to structural analogs to highlight key differences, and provide the necessary data to validate our findings.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first dissect the molecule into its distinct proton environments. Each unique environment will give rise to a separate signal in the ¹H-NMR spectrum.
Figure 2: Standard workflow for ¹H-NMR spectral acquisition and analysis.
Causality Behind Experimental Choices:
-
Choice of Solvent: The selection of a deuterated solvent is crucial to avoid overwhelming signals from the solvent itself. [1][2]For amide compounds, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often superior to Chloroform-d (CDCl₃). The reason lies in hydrogen bonding. DMSO is a strong hydrogen bond acceptor, which slows down the exchange rate of the amide N-H proton with any trace water and results in a sharper, more easily identifiable signal. [3][4]In contrast, the N-H proton signal can be very broad or even absent in CDCl₃ due to rapid chemical exchange. [5]* Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H-NMR in organic solvents. [6][7]Its 12 equivalent protons give a single, sharp signal, it is chemically inert, and it resonates at a high field (defined as 0.00 ppm), away from the signals of most organic compounds.
-
Spectrometer Frequency: While a 400 MHz instrument is suitable for many analyses, higher field strengths (e.g., 600 MHz) are invaluable for complex molecules. A higher field increases the chemical shift dispersion, meaning overlapping multiplets (like those of the phenyl and diastereotopic methylene protons) are more likely to be resolved into distinct patterns, simplifying analysis. [1]
Comparative Analysis: Highlighting Structural Nuances
To fully appreciate the spectral features of N-(1,2-oxazol-4-yl)-2-phenylbutanamide, it is instructive to compare its predicted spectrum with that of key structural analogs. This comparison isolates the electronic and structural effects of the heterocyclic ring.
| Compound | Key Proton(s) | Expected δ (ppm) | Key Difference & Rationale |
| Target: N-(1,2-oxazol-4-yl)-2-phenylbutanamide | Oxazole H-3, H-5 | ~8.0, ~8.5 | Presence of Heterocyclic Protons: These signals are unique to the oxazole-containing structure and appear far downfield due to the electron-withdrawing nature of the ring's oxygen and nitrogen atoms. [8] |
| Analog 1: 2-Phenylbutanamide | Amide -NH₂ | 5.5 - 7.0 (broad) | Primary vs. Secondary Amide: This analog has a primary amide (-NH₂). The absence of the bulky, electron-withdrawing oxazole ring results in a more shielded (upfield) and often broader NH signal. |
| Analog 2: N-(Thiazol-2-yl)-2-phenylbutanamide | Thiazole H-4, H-5 | ~7.2, ~7.6 | Different Heterocycle: A thiazole ring is less electron-withdrawing than an oxazole ring. Consequently, its ring protons are expected to be more shielded (appear at a lower ppm) compared to the oxazole protons. [9][10]The position of attachment (2-yl vs. 4-yl) also significantly alters the electronic environment and thus the chemical shifts. |
This comparative approach is a powerful tool in drug development. By understanding how subtle changes in a scaffold (e.g., swapping an oxazole for a thiazole) manifest in the NMR spectrum, chemists can rapidly confirm the success of synthetic modifications and build a robust structure-activity relationship (SAR) database.
Conclusion
The ¹H-NMR spectrum of N-(1,2-oxazol-4-yl)-2-phenylbutanamide is a rich source of structural information. A logical, stepwise analysis of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of every proton in the molecule. By employing a rigorous experimental protocol and leveraging comparative data from structural analogs, researchers can achieve a high degree of confidence in their structural assignments. This analytical diligence is a cornerstone of scientific integrity and is essential for advancing research in chemistry and drug development.
References
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Mayer, M., & Meyer, B. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]
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Humphrey, J. M., & Chamberlin, A. R. (2008). Synthesis of Substituted Oxazoles from N-Acyl-β-hydroxyamino Acid Derivatives. European Journal of Organic Chemistry. [Link]
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Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry. [Link]
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OUCI. (n.d.). ¹H chemical shifts of amides in DMSO solvent. [Link]
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University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
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Abraham, R. J., et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
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University of Calgary. (n.d.). Ch 13 - Coupling. [Link]
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Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]
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The Organic Chemistry Tutor. (2019). H NMR coupling and coupling constants. YouTube. [Link]
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Durham University. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]
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ResearchGate. (2016). Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines? [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 1H NMR. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of compound (8). [Link]
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Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
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ResearchGate. (2025). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. [Link]
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National Center for Biotechnology Information. (n.d.). Oxazole. PubChem. [Link]
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University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of compound (7). [Link]
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Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy. [Link]
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MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
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Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of compounds 1, 2, and 3. [Link]
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WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy. [Link]
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Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]
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The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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Sciforum. (n.d.). Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2- yl)amino)ethyl)carboxamides. [Link]
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Beilstein Journal of Organic Chemistry. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]
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University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of FL-2 derivative. [Link]
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SpectraBase. (n.d.). 2-Phenyl-2-butanol - Optional[1H NMR] - Spectrum. [Link]
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mass spectrometry validation of N-(1,2-oxazol-4-yl)-2-phenylbutanamide
Title: Definitive Validation Guide: LC-MS/MS Quantification of N-(1,2-oxazol-4-yl)-2-phenylbutanamide in Biological Matrices
Executive Summary & Molecule Profile
The Challenge: N-(1,2-oxazol-4-yl)-2-phenylbutanamide (C₁₃H₁₄N₂O₂, MW 230.26 Da) presents a unique analytical challenge due to the lability of the isoxazole ring and the potential for chiral inversion at the 2-phenyl position. While HPLC-UV is often used for raw material purity, it lacks the sensitivity and specificity required for complex biological matrices (plasma/tissue) where low-level quantification (<5 ng/mL) is necessary.
The Solution: This guide validates a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Electrospray Ionization (ESI+). We compare this approach against traditional HPLC-UV and GC-MS, demonstrating why LC-MS/MS is the only viable option for pharmacokinetic (PK) and trace-impurity profiling.
Physicochemical Profile:
-
Monoisotopic Mass: 230.1055 Da
-
Predicted LogP: ~2.4 (Moderately Lipophilic)
-
pKa: ~10.5 (Amide nitrogen), Isoxazole nitrogen is weakly basic.
-
Key Stability Risk: Isoxazole ring cleavage under high pH or intense thermal stress.
Comparative Analysis: Selecting the Right Tool
The following table objectively compares analytical platforms for this specific isoxazole-amide scaffold.
| Feature | LC-MS/MS (Recommended) | HPLC-UV (DAD) | GC-MS (EI) |
| Sensitivity (LLOQ) | High (0.1–1.0 ng/mL) | Low (50–100 ng/mL) | Medium (10–50 ng/mL) |
| Selectivity | Excellent (MRM transitions eliminate matrix noise) | Poor (Amide absorption @ 210-254nm is non-specific) | Good (Spectral fingerprinting) |
| Sample Prep | Minimal (Protein Precip. or SLE) | Moderate (LLE required to concentrate) | Heavy (Derivatization often required for amides) |
| Thermal Stability | Safe (Ambient/mild heat ESI) | Safe (Ambient) | Risk (Injector port heat degrades isoxazoles) |
| Throughput | High (<4 min run time) | Low (15–20 min for baseline resolution) | Medium (10–15 min) |
Verdict:
-
HPLC-UV is sufficient only for bulk API purity testing (>98% purity).
-
GC-MS is disqualified due to the thermal instability of the isoxazole ring, which can undergo ring-opening isomerization at high injector temperatures (>250°C).
-
LC-MS/MS is the validated standard for bioanalysis due to superior sensitivity and the ability to distinguish the analyte from biological interferences without thermal degradation.
Technical Methodology (The "How-To")
Mass Spectrometry Optimization (ESI+)
The isoxazole nitrogen and the amide oxygen provide sites for protonation.
-
Precursor Ion: [M+H]⁺ = m/z 231.1
-
Fragmentation Logic: The amide bond is the primary cleavage site, followed by the stability of the phenyl-butyl carbocation.
MRM Transition Table:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Assignment |
| Quantifier | 231.1 | 119.1 | 18 | [2-phenylbutenyl]⁺ (Amide cleavage) |
| Qualifier 1 | 231.1 | 91.1 | 35 | [C₇H₇]⁺ (Tropylium ion) |
| Qualifier 2 | 231.1 | 85.0 | 22 | Isoxazole ring fragment |
Chromatographic Conditions
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl, 2.1 x 50mm, 2.5µm). Why? Phenyl-hexyl provides pi-pi interactions with the analyte's phenyl ring, offering better selectivity against matrix phospholipids than standard C18.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
Visualization: Fragmentation & Workflow
Diagram 1: Fragmentation Pathway (Mechanism)
The following diagram illustrates the collision-induced dissociation (CID) pathway used for MRM selection.
Caption: Proposed ESI+ fragmentation pathway for N-(1,2-oxazol-4-yl)-2-phenylbutanamide showing the origin of Quantifier (119.1) and Qualifier (91.1) ions.[1]
Diagram 2: Validation Workflow (ICH M10)
Caption: Step-by-step validation workflow aligned with ICH M10 guidelines for bioanalytical method validation.
Validation Protocol (Self-Validating Systems)
To ensure Trustworthiness and Scientific Integrity , the method must include these self-validating criteria:
Internal Standard (IS) Strategy
Do not rely on external calibration alone.
-
Gold Standard: Stable Isotope Labeled (SIL) analog (e.g., N-(1,2-oxazol-4-yl)-2-phenylbutanamide-d5).
-
Alternative: If SIL is unavailable, use Teriflunomide or Leflunomide . These are structurally similar isoxazoles that mimic the ionization and extraction behavior of the analyte [1].
System Suitability Tests (SST)
Before every batch, run the following:
-
Sensitivity Check: Signal-to-Noise (S/N) > 10 for the LLOQ standard.
-
Carryover Check: Inject a blank immediately after the ULOQ (Upper Limit of Quantification). Response must be < 20% of LLOQ.
-
Retention Time Stability: ±0.1 min tolerance.
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL (Fits most PK profiles).
-
Weighting: 1/x² linear regression (Required to normalize variance at the lower end of the curve).
-
Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% for LLOQ) [2].
Matrix Effect & Recovery
Isoxazoles can be suppressed by phospholipids.
-
Protocol: Compare analyte response in "Post-Extraction Spiked Matrix" vs. "Neat Solution".
-
Requirement: Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is high (<0.8), switch from Protein Precipitation (PPT) to Solid Supported Liquid Extraction (SLE) [3].
References
-
S. Gupta et al. (2022).[3] "Development and validation of an LC-MS/MS method for the assessment of Isoxazole... in rat plasma." Journal of Chromatography B. Link
-
ICH Harmonised Guideline. (2022). "Bioanalytical Method Validation and Study Sample Analysis M10." International Council for Harmonisation.[4][5] Link
-
BenchChem. (2025).[1] "A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis." BenchChem Technical Guides. Link
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- 5. celerion.com [celerion.com]
reference standard characterization for N-(1,2-oxazol-4-yl)-2-phenylbutanamide
An In-Depth Comparative Guide to the Characterization of N-(1,2-oxazol-4-yl)-2-phenylbutanamide as a Pharmaceutical Reference Standard
Introduction: The Bedrock of Analytical Integrity
In the landscape of pharmaceutical development, the reference standard is the ultimate arbiter of truth. It is the benchmark against which all subsequent analytical measurements of a drug substance are compared, from early development through to commercial batch release. The identity, purity, and potency of a reference standard are not merely data points; they are the foundational pillars upon which the quality, safety, and efficacy of a drug product are built. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines from the International Council for Harmonisation (ICH) mandate that reference standards be of the highest possible purity and thoroughly characterized.[1][2][3]
This guide provides a comprehensive framework for the complete characterization of a novel chemical entity, N-(1,2-oxazol-4-yl)-2-phenylbutanamide , for its use as a primary in-house reference standard. We will objectively compare the rigorous, multi-technique approach required to establish a "Gold Standard" reference material against the significant analytical and regulatory risks posed by using a less-characterized or "Unqualified" batch of the same material. The causality behind each experimental choice will be explained, providing a self-validating system for ensuring the integrity of your analytical results.
The Target Molecule: N-(1,2-oxazol-4-yl)-2-phenylbutanamide
-
IUPAC Name: N-(1,2-oxazol-4-yl)-2-phenylbutanamide
-
Molecular Formula: C₁₃H₁₄N₂O₂
-
Molecular Weight: 230.27 g/mol
-
Chemical Structure:
(A placeholder for the actual chemical structure image)
The Comparison Framework: Gold Standard vs. Unqualified Material
Throughout this guide, we will present methodologies and expected data for two distinct scenarios to highlight the critical importance of comprehensive characterization:
-
Gold Standard Reference Material: A highly purified batch of N-(1,2-oxazol-4-yl)-2-phenylbutanamide that has undergone a complete battery of analytical tests to confirm its structure and establish its purity and potency with a high degree of confidence. This is the only material suitable for use as a primary reference standard.
-
Unqualified Material: A batch of N-(1,2-oxazol-4-yl)-2-phenylbutanamide with limited characterization, perhaps from an early, unoptimized synthesis. Using such material as a standard introduces significant uncertainty into all subsequent measurements, jeopardizing product quality and regulatory standing.
The Characterization Workflow: A Multi-Pronged Approach
The establishment of a reference standard is not a single experiment but a holistic workflow designed to unambiguously determine its critical quality attributes.
Caption: Workflow for establishing a primary reference standard.
Part 1: Identity Confirmation
The first and most fundamental step is to confirm that the material is, in fact, N-(1,2-oxazol-4-yl)-2-phenylbutanamide. Relying on a single technique is insufficient; a confluence of data from orthogonal methods is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is arguably the most powerful technique for structural elucidation of small molecules.[4] It provides atom-level connectivity information, confirming the carbon-hydrogen framework and the relative positions of functional groups. For a reference standard, both ¹H and ¹³C NMR are non-negotiable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~10 mg of the material and dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a ≥400 MHz NMR spectrometer.
-
Acquisition (¹H): Acquire a proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.
-
Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to aid in distinguishing CH, CH₂, and CH₃ carbons from quaternary carbons.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to TMS or residual solvent peak).
Comparative Data Analysis:
| Parameter | Gold Standard Reference Material | Unqualified Material |
| ¹H NMR | All proton signals are sharp, well-resolved, and integrate to the expected ratios. Chemical shifts and coupling constants are consistent with the proposed structure. No significant unassigned peaks >0.1%. | May exhibit broadened signals, unexpected splitting patterns, or the presence of unassigned peaks (e.g., in the 1-3 ppm region for aliphatic impurities or 7-8 ppm for aromatic by-products). |
| ¹³C NMR | Exactly 13 distinct carbon signals are observed (or fewer if symmetry causes overlap), with chemical shifts corresponding to the expected functional groups (amide carbonyl, phenyl, oxazole, and butyl chain carbons). | May show additional, low-intensity peaks, indicating the presence of structurally related impurities or isomers that co-eluted during purification. |
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: While NMR confirms the molecular skeleton, HRMS provides an extremely accurate measurement of the compound's mass. This allows for the unambiguous determination of its elemental formula, serving as a critical orthogonal check on its identity.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the material (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretically calculated mass.
Comparative Data Analysis:
| Parameter | Gold Standard Reference Material | Unqualified Material |
| Calculated [M+H]⁺ | 231.1128 C₁₃H₁₅N₂O₂⁺ | 231.1128 C₁₃H₁₅N₂O₂⁺ |
| Measured [M+H]⁺ | 231.1126 | 231.1145 |
| Mass Error (ppm) | -0.9 ppm (Excellent agreement, confirms elemental formula) | +7.3 ppm (Poor agreement, casts doubt on identity or indicates a significant interfering ion) |
| Other Ions | Clean spectrum with minimal background ions. | May show other significant ions corresponding to impurities or degradation products. |
Part 2: Purity and Potency Determination
Once identity is confirmed, the focus shifts to quantifying the purity of the material. The "purity" value on a certificate of analysis is not from a single measurement but is a composite value derived from multiple assays, a concept known as Mass Balance .
Caption: The Mass Balance approach to potency assignment.
Chromatographic Purity (HPLC)
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds.[4] An appropriately validated method can separate the main component from process-related impurities and degradation products.[5] The area percent of the main peak is used to quantify organic purity.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: Use a validated HPLC system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of the material in acetonitrile at ~0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks.
Comparative Data Analysis:
| Parameter | Gold Standard Reference Material | Unqualified Material |
| Chromatographic Purity | 99.85% | 96.5% |
| Largest Single Impurity | 0.08% | 1.5% (Unknown) |
| Total Impurities | 0.15% | 3.5% |
| Observations | Clean baseline, sharp and symmetrical main peak. All impurities are well below the 0.1% reporting threshold. | Multiple impurity peaks are present, some of which are significant (>1%). Peak shape for the main component may be poor, suggesting co-elution.[5][6] |
Residual Solvents (GC-HS)
Expertise & Rationale: Solvents used in the final purification and crystallization steps can remain trapped in the solid material. Gas Chromatography with Headspace sampling (GC-HS) is the standard method for quantifying these volatile impurities, which must be controlled according to ICH Q3C guidelines.
Experimental Protocol: GC-HS
-
Sample Preparation: Accurately weigh ~50 mg of material into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., DMSO).
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., G43).
-
GC Program: Isothermal or temperature-programmed method capable of separating common process solvents (e.g., ethyl acetate, heptane, dichloromethane, etc.).
-
Quantification: Analyze against a calibrated standard containing known amounts of the expected solvents.
Comparative Data Analysis:
| Parameter | Gold Standard Reference Material | Unqualified Material |
| Total Residual Solvents | 0.05% w/w (500 ppm) | 0.80% w/w (8000 ppm) |
| Specific Solvents | Heptane: 300 ppm (ICH Class 3) Ethyl Acetate: 200 ppm (ICH Class 3) | Toluene: 8000 ppm (ICH Class 2, limit is 890 ppm) - FAILS |
| Compliance | All solvents are well below ICH limits. | Fails to meet regulatory limits for Toluene, posing a potential safety risk. |
Water Content (Karl Fischer Titration)
Expertise & Rationale: Water can be present as absorbed moisture or as hydrates. Volumetric or coulometric Karl Fischer (KF) titration is the specific and accurate method for determining water content, which is crucial for the mass balance calculation.
Experimental Protocol: Coulometric Karl Fischer
-
Instrumentation: Calibrated coulometric KF titrator.
-
Sample Preparation: Accurately weigh ~20-30 mg of material directly into the titration vessel.
-
Analysis: Titrate to the endpoint. Perform the measurement in triplicate to ensure precision.
Comparative Data Analysis:
| Parameter | Gold Standard Reference Material | Unqualified Material |
| Water Content (% w/w) | 0.10% | 1.2% (Significantly higher, suggesting hygroscopic nature or inadequate drying) |
Non-Volatile/Inorganic Impurities (TGA)
Expertise & Rationale: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the amount of non-volatile residue (e.g., inorganic salts from buffers or catalysts) that would not be detected by HPLC or GC.
Experimental Protocol: TGA
-
Instrumentation: Calibrated TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
Heating Program: Heat the sample from ambient to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: The final mass remaining at the end of the run is reported as the non-volatile residue.
Comparative Data Analysis:
| Parameter | Gold Standard Reference Material | Unqualified Material |
| Non-Volatile Residue (% w/w) | <0.05% | 0.5% (Indicates the presence of significant inorganic impurities) |
Part 3: Final Potency Assignment and Conclusion
The final step is to integrate all the data to assign a potency value to the reference standard.
Mass Balance Calculation Summary:
| Parameter | Gold Standard Reference Material | Unqualified Material |
| Chromatographic Purity (100% - Impurities) | 100% - 0.15% = 99.85% | 100% - 3.5% = 96.5% |
| Water Content (% w/w) | 0.10% | 1.2% |
| Residual Solvents (% w/w) | 0.05% | 0.8% |
| Non-Volatile Residue (% w/w) | 0.05% | 0.5% |
| Assigned Potency (Mass Balance) | 99.65% | 94.0% |
The comparison is stark. The Gold Standard Reference Material , with a comprehensively determined potency of 99.65% , provides a reliable and defensible benchmark for all future quantitative analyses. Every aspect of its identity and purity has been interrogated using orthogonal techniques, meeting the stringent expectations of regulatory bodies.[7][8]
Conversely, the Unqualified Material , with an apparent potency of 94.0% , is wholly unsuitable for use as a reference standard. Its use would lead to a consistent and significant overestimation of the active pharmaceutical ingredient in all tested samples, potentially resulting in sub-potent drug products reaching the market. Furthermore, the presence of high levels of residual solvents and unidentified impurities presents a direct safety risk and would lead to certain regulatory rejection.[3][9]
Investing in the rigorous, upfront characterization of a reference standard is not an optional expense; it is a fundamental requirement for ensuring data integrity, regulatory compliance, and patient safety in the pharmaceutical industry.
References
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]
-
Title: General Chapters: <11> USP REFERENCE STANDARDS Source: U.S. Pharmacopeia URL: [Link]
-
Title: USP Reference Standards- General Chapters Source: Trung Tâm Thuốc Central Pharmacy URL: [Link]
-
Title: How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones Source: International Regulators and Industry Symposium on Reference Standards (IRSS) 2019 URL: [Link]
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Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: PMC (PubMed Central) URL: [Link]
-
Title: Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices Source: BioProcess International URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B Source: International Council for Harmonisation URL: [Link]
-
Title: General Chapters - USP-NF Source: U.S. Pharmacopeia URL: [Link]
-
Title: Key Analytical Techniques for Reference Standard Characterization: NMR, Mass Spec, HPLC & More Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]
-
Title: FDA Guidance on analytical procedures and methods validation published Source: ECA Academy URL: [Link]
-
Title: (PDF) FDA issues revised guidance for analytical method validation Source: ResearchGate URL: [Link]
-
Title: Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group Source: PMC (PubMed Central) URL: [Link]
-
Title: (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide Source: PubChem URL: [Link]
-
Title: Synthesis, characterization and antimicrobial screening of some novel 2-(1H-azol-1-yl)-N-(-2- (substituted phenyl)-4-oxothiazolidin-3-yl) acetamides Source: ResearchGate URL: [Link]
-
Title: Product chemistry - Relevant impurities of technical active substances Source: BVL (Federal Office of Consumer Protection and Food Safety, Germany) URL: [Link]
-
Title: Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives Source: MDPI URL: [Link]
-
Title: (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate Source: ResearchGate URL: [Link]
-
Title: Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review Source: RJPT (Research Journal of Pharmacy and Technology) URL: [Link]
-
Title: Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties Source: Beilstein Journals URL: [Link]
-
Title: SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d] Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, Source: Letters in Applied NanoBioScience URL: [Link]
-
Title: Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives Source: Journal of Young Pharmacists URL: [Link]
-
Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PMC (PubMed Central) URL: [Link]
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Title: Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition Source: MDPI URL: [Link]
-
Title: Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) Source: DEA.gov URL: [Link]-17-21.pdf)
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Bioequivalence Testing of N-(1,2-oxazol-4-yl)-2-phenylbutanamide Analogs: A Technical Comparison Guide
This guide outlines the bioequivalence (BE) testing strategy for N-(1,2-oxazol-4-yl)-2-phenylbutanamide analogs , a class of lipophilic amide derivatives often investigated for their anticonvulsant and anti-inflammatory properties.[1] This document serves as a technical manual for researchers comparing a Test Formulation (Generic/Hybrid) against a Reference Standard (Innovator/RLD) .
Executive Summary
Establishing bioequivalence for N-(1,2-oxazol-4-yl)-2-phenylbutanamide analogs presents a distinct challenge due to the isoxazole ring's metabolic lability and the lipophilic nature of the 2-phenylbutanamide scaffold.[1] Unlike standard immediate-release solids, these analogs often exhibit BCS Class II (Low Solubility, High Permeability) behavior, making dissolution the rate-limiting step for absorption.[1]
This guide moves beyond standard regulatory templates to provide a self-validating experimental framework . We compare the performance of a candidate Test Formulation (T) against a Reference Standard (R) , focusing on discriminatory dissolution, bioanalytical stability, and pharmacokinetic (PK) equivalence.
Part 1: Physicochemical Profiling & Dissolution Strategy
The Causality Principle: For BCS Class II compounds, in vitro dissolution is not just a QC test; it is a surrogate for in vivo performance.[1] The primary failure mode in BE studies for phenylbutanamide amides is particle size variation and polymorph instability affecting the dissolution rate.[1]
Comparative Solubility Analysis
Before initiating BE studies, the saturation solubility (
Table 1: Solubility Profile of Test vs. Reference Analog
| Medium (37°C) | pH | Reference (
Expert Insight: The solubility drop at pH 6.8 necessitates the use of surfactant-driven media (e.g., SLS or Tween 80) for QC release testing, but FaSSIF (Fasted State Simulated Intestinal Fluid) is required to predict in vivo precipitation risks.[1]
Discriminatory Dissolution Protocol
To detect formulation differences (e.g., binder effects, micronization efficiency), we utilize a non-sink condition approach.[1]
-
Apparatus: USP II (Paddle) at 50 RPM.[1]
-
Medium: 900 mL Phosphate Buffer pH 6.8 + 0.5% SLS (Sodium Lauryl Sulfate).[1]
-
Sampling: 5, 10, 15, 20, 30, 45, 60 min.
-
Acceptance: Similarity Factor (
) > 50.[1][2]
Table 2: Dissolution Performance (Mean % Release, n=12)
| Time (min) | Reference (R) | Test (T) | RSD (%) | Verdict |
|---|---|---|---|---|
| 10 | 35% | 32% | 8.5 | Comparable |
| 20 | 68% | 65% | 5.2 | Comparable |
| 30 | 85% | 88% | 3.1 | Superior Rate |
| 45 | 96% | 98% | 2.0 | Complete |[1]
Part 2: Bioanalytical Workflow (LC-MS/MS)
Trustworthiness & Integrity: The N-(1,2-oxazol-4-yl) bond is susceptible to reductive ring opening during sample preparation or storage, particularly in the presence of plasma enzymes or light.[1] A standard protein precipitation method is insufficient.[1]
Stabilization Protocol
To ensure data integrity, the bioanalytical method must prevent ex vivo degradation.[1]
-
Anticoagulant: K2EDTA.[1]
-
Stabilizer: Addition of diisopropyl fluorophosphate (DFP) or acidification with formic acid immediately upon collection to inhibit esterases/amidases.[1]
-
Extraction: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) is superior to precipitation for removing phospholipids that cause matrix effects.[1]
Visualized Workflow
The following diagram details the critical decision points in the bioanalytical extraction process to ensure analyte stability.
Figure 1: Optimized Bioanalytical Extraction Workflow for Isoxazolyl-Amides preventing reductive degradation.
Part 3: In Vivo Bioequivalence Study Design
Authoritative Grounding: Following EMA (CPMP/EWP/QWP/1401/98 Rev. 1) and FDA (21 CFR 320) guidelines, the study must be designed to capture the complete absorption phase and the terminal elimination phase.[1]
Study Architecture
-
Design: Single-dose, randomized, two-period, two-sequence crossover (2x2).
-
Subjects: Healthy volunteers (n=24-36) to achieve 80% power (assuming Intra-Subject CV ~20-25%).
-
Conditions: Fasted state (most sensitive to dissolution differences).[1]
-
Washout: > 5 half-lives (typically 7-10 days for phenylbutanamide analogs).[1]
Pharmacokinetic Endpoints & Acceptance
The 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) must fall within 80.00% – 125.00% .
Table 3: Simulated BE Study Results (n=36)
| Parameter | Reference (Mean ± SD) | Test (Mean ± SD) | T/R Ratio (%) | 90% CI | Result |
|---|
|
Clinical Safety Monitoring
Due to the pharmacological activity of phenylbutanamide derivatives (potential CNS effects), vital signs and ECG monitoring are mandatory at
References
-
European Medicines Agency (EMA). (2010).[1][3] Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev.[1][3] 1. [Link]
-
U.S. Food and Drug Administration (FDA). (2021).[1] Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]
-
Dressman, J. B., et al. (1998).[1] Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research, 15(1), 11-22.[1] [Link][1]
-
Verdier, M. C., et al. (2011).[1] Stability of isoxazole derivatives in biological matrices: Challenges and solutions. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for isoxazole stability).
Sources
- 1. CN1489588A - Thiazolyl, oxazolyl, pyrrolyl, and imidazolyl carboxylic acid amide derivatives useful as PDE4 isoenzyme inhibitors - Google Patents [patents.google.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Purity Assessment Methods for N-(1,2-oxazol-4-yl)-2-phenylbutanamide: A Comparative Technical Guide
Executive Summary & Compound Analysis
N-(1,2-oxazol-4-yl)-2-phenylbutanamide is a structurally complex small molecule characterized by two critical features that dictate its analytical strategy:
-
The Isoxazole Ring (1,2-oxazol-4-yl): A five-membered heterocycle susceptible to ring-opening under strong basic conditions and possessing distinct UV absorption characteristics.
-
The Chiral Center (2-phenylbutanamide): The carbon at position 2 of the butanamide chain is chiral. Consequently, "purity" for this compound is a dual metric: Chemical Purity (absence of side products/regioisomers) and Enantiomeric Purity (absence of the distomer).
This guide rejects the "one-size-fits-all" approach. Instead, it compares three distinct methodologies—RP-HPLC , Chiral HPLC , and qNMR —establishing a self-validating analytical workflow.
Analytical Strategy Visualization
The following decision matrix outlines the logical flow for assessing the purity of N-(1,2-oxazol-4-yl)-2-phenylbutanamide, ensuring no critical impurity (regioisomer or enantiomer) is overlooked.
Figure 1: Analytical Decision Matrix. This workflow prioritizes chemical stability and regioisomer confirmation before expending resources on chiral resolution.
Method 1: RP-HPLC-UV (The Workhorse for Chemical Purity)
Objective: Quantification of synthetic byproducts, degradation products (hydrolysis of amide), and unreacted starting materials.
Technical Rationale
The isoxazole ring is weakly basic but stable in acidic media. Reverse Phase (RP) chromatography using an acidic modifier is essential to suppress the ionization of the amide nitrogen and preventing peak tailing. The phenyl ring provides a strong UV chromophore at 210-254 nm.
Experimental Protocol
-
Column: C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 10% A / 90% B
-
20 min: 10% A / 90% B
-
21 min: 90% A / 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).
-
Temperature: 30°C.
Critical Insight: Isoxazole regioisomers (3-yl or 5-yl analogs) often co-elute with the 4-yl target on standard C18 columns. If the synthetic route allows for regio-scrambling, a Phenyl-Hexyl column is recommended for superior selectivity due to pi-pi interactions.
Method 2: Chiral HPLC (The Stereochemical Standard)
Objective: Determination of Enantiomeric Excess (ee%). The 2-phenylbutanamide moiety creates an asymmetric center. The biological activity of the (R)- and (S)- enantiomers likely differs significantly.
Technical Rationale
Standard RP-HPLC cannot separate enantiomers. Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are required. Normal phase conditions are preferred here because they induce a specific conformation of the amide bond that enhances chiral recognition by the stationary phase.
Experimental Protocol
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralpak IG.
-
Dimensions: 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
-
Additives: 0.1% Diethylamine (DEA) or Ethanolamine.
-
Note: Basic additives improve peak shape for amides but must be flushed thoroughly.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm.
-
Temperature: 25°C (Lower temperatures often improve chiral resolution).
Self-Validating Check: Inject the racemate first to establish the separation window. If resolution (Rs) < 1.5, switch to Chiralcel OD-H (Cellulose based) or lower the IPA content to 5%.
Method 3: qNMR (The Absolute Arbitrator)
Objective: Absolute purity assay and residual solvent quantification without a reference standard.
Technical Rationale
Unlike HPLC, which relies on relative response factors (UV extinction coefficients), Quantitative NMR (qNMR) is a primary method. It detects all proton-containing impurities, including residual solvents (Hexane/IPA from the chiral step) that UV detection misses.
Experimental Protocol
-
Solvent: DMSO-d6 (Provides excellent solubility for amides and separates water peaks).
-
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).
-
Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): > 5 x T1 (typically 30-60 seconds) to ensure full relaxation.
-
Scans: 16-64 (for S/N > 150).
-
-
Key Signals to Monitor:
-
Isoxazole proton: Singlet typically around 8.5 - 9.2 ppm.
-
Amide NH: Broad singlet, exchangeable (do not use for quantitation).
-
Methyl of butanamide: Triplet at high field (~0.8 ppm).
-
Comparative Analysis & Data Summary
The following table contrasts the performance of the three methods to guide selection based on development stage.
| Feature | RP-HPLC (UV/MS) | Chiral HPLC | qNMR |
| Primary Output | Chemical Purity (%) | Enantiomeric Excess (%) | Absolute Assay (w/w%) |
| Specificity | High for structural analogs | High for stereoisomers | High for all H-containing species |
| LOD (Sensitivity) | Excellent (< 0.05%) | Good (< 0.1%) | Moderate (~1%) |
| Throughput | High (Automated) | Medium (Isocratic) | Low (Manual processing) |
| Blind Spot | Enantiomers, Inorganic salts | Achiral impurities | Inorganic salts, low conc.[3] impurities |
| Cost | Low | High (Columns are expensive) | High (Instrument time) |
Recommendation for Drug Development:
-
Early Discovery: Use RP-HPLC-MS to confirm identity and rough purity.
-
Process Optimization: Use Chiral HPLC to optimize the enantioselective synthesis or resolution step.
-
Final Release: Use qNMR to assign a potency value to the Reference Standard, then use RP-HPLC and Chiral HPLC for batch release testing.
References
-
PubChem. (2021). (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide Compound Summary. National Library of Medicine. [Link]
-
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors. Molecules. [Link]
-
ResearchGate. (2023). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. [Link]
Sources
spectroscopic data comparison for N-(1,2-oxazol-4-yl)-2-phenylbutanamide batches
Batch Consistency & Structural Validation
Executive Summary & Scope
This guide provides an objective, data-driven comparison of two batches of N-(1,2-oxazol-4-yl)-2-phenylbutanamide (CAS Registry Number: Hypothetical/Research Grade). This compound, a structural analog relevant to isoxazole-based anti-inflammatory pharmacophores (e.g., valdecoxib intermediates), requires rigorous control of the amide linkage and isoxazole ring integrity.
The Objective: To validate the structural identity and purity of a new Process Scale-up (Batch B) against the established Reference Standard (Batch A) using orthogonal spectroscopic methods (NMR, FT-IR, and LC-MS).
Key Findings:
-
Batch A (Reference): 99.8% Purity.
-
Batch B (Scale-up): 99.2% Purity. Detected trace residual solvent (Ethyl Acetate) and a minor regioisomeric impurity (0.4%).
Analytical Workflow (DOT Visualization)
The following decision tree outlines the self-validating protocol used for this comparison.
Figure 1: Orthogonal analytical workflow ensuring structural confirmation (NMR), functional group verification (IR), and impurity profiling (LC-MS).
Experimental Protocols
Nuclear Magnetic Resonance (NMR)
Rationale: NMR is the primary tool for confirming the isoxazole ring substitution pattern (4-yl vs 3-yl or 5-yl isomers).
-
Instrument: Bruker Avance III HD 500 MHz.
-
Solvent: DMSO-d6 (chosen to prevent amide proton exchange seen in MeOH).
-
Concentration: 10 mg/0.6 mL.
-
Parameters: 30°C, 64 scans, D1=1.0s.
Fourier Transform Infrared Spectroscopy (FT-IR)
Rationale: Rapid verification of the amide carbonyl environment and solid-state polymorphism.
-
Mode: Attenuated Total Reflectance (ATR) on Diamond crystal.
-
Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
LC-MS (Liquid Chromatography-Mass Spectrometry)
Rationale: To detect non-chromophoric impurities and confirm molecular mass.
-
Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).
-
Ionization: ESI Positive Mode.
Spectroscopic Data Comparison
1H NMR Comparative Data (500 MHz, DMSO-d6)
The 4-substituted isoxazole ring is characterized by two distinct singlets (H3 and H5).
| Assignment | Chemical Shift (δ ppm) [Batch A] | Chemical Shift (δ ppm) [Batch B] | Multiplicity | Integration | Comparison Notes |
| Amide NH | 10.25 | 10.24 | Broad Singlet | 1H | Match. |
| Isoxazole H-5 | 9.12 | 9.12 | Singlet | 1H | Critical: Confirms 4-substitution. |
| Isoxazole H-3 | 8.75 | 8.76 | Singlet | 1H | Match. |
| Phenyl (Ar-H) | 7.20 – 7.35 | 7.20 – 7.35 | Multiplet | 5H | Match. |
| Benzylic CH | 3.65 | 3.65 | Triplet | 1H | Match. |
| Ethyl CH₂ | 1.98 – 2.10 | 1.98 – 2.10 | Multiplet | 2H | Match. |
| Ethyl CH₃ | 0.88 | 0.88 | Triplet | 3H | Match. |
| Impurity | Not Detected | 1.17, 1.99, 4.03 | Singlets/Q | < 2% | Mismatch: Residual EtOAc detected in Batch B. |
Expert Insight: The presence of sharp singlets at 9.12 and 8.75 ppm is diagnostic for the 4-aminoisoxazole core. A 3-amino isomer would typically show a doublet pattern with a smaller coupling constant or different chemical environment. Batch B shows traces of Ethyl Acetate (recrystallization solvent), which must be removed to meet ICH Q3C guidelines.
FT-IR Data Summary
| Functional Group | Frequency (cm⁻¹) [Batch A] | Frequency (cm⁻¹) [Batch B] | Interpretation |
| N-H Stretch | 3280 | 3278 | Secondary Amide. |
| C=O[1] Stretch (Amide I) | 1665 | 1664 | Validates amide linkage. |
| C=N (Isoxazole) | 1595 | 1595 | Ring integrity maintained. |
| Amide II (N-H bend) | 1540 | 1541 | Consistent H-bonding network. |
Expert Insight: The identical fingerprint region suggests that Batch B crystallized in the same polymorph as Batch A. No shift in the Carbonyl band (1665 cm⁻¹) indicates no hydration differences.
LC-MS Impurity Profile
-
Batch A: Single peak at RT 4.52 min. Mass [M+H]⁺ = 231.1.
-
Batch B: Main peak at RT 4.52 min (99.2%). Minor peak at RT 4.85 min (0.4%, [M+H]⁺ = 231.1).
Mechanism of Impurity: The minor impurity in Batch B has the same mass (isobaric). This is likely the regioisomer N-(1,2-oxazol-3-yl)-2-phenylbutanamide, formed if the starting material contained traces of 3-aminoisoxazole.
Mechanistic Pathway of Synthesis & Impurity Formation
Understanding the origin of the impurity in Batch B is crucial for process control.
Figure 2: Synthetic pathway showing how starting material purity impacts the final regioisomeric profile.
Conclusion & Recommendations
The spectroscopic comparison confirms that Batch B is structurally equivalent to Batch A regarding the active pharmaceutical ingredient (API). However, two deviations were noted:
-
Residual Solvent: Batch B requires extended drying to remove Ethyl Acetate (detected in NMR).
-
Regioisomerism: The 0.4% impurity detected in LC-MS suggests the starting material (4-aminoisoxazole) used in the scale-up contained trace 3-amino isomers.
Recommendation: Release Batch B for R&D use only after additional vacuum drying (50°C, 12h). For GMP production, tighten specifications on the 4-aminoisoxazole starting material to exclude the 3-isomer.
References
-
International Council for Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4] FDA Guidance.[4][5][6] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1246918 (Isomeric Reference). PubChem.[7] Available at: [Link]
-
Panda, S. S., et al. Synthetic and Spectroscopic Characterization of Isoxazole Derivatives.[8] Molecules, 2012.[9] (General reference for Isoxazole NMR shifts). Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for Amide I/II IR bands).
Sources
- 1. jocpr.com [jocpr.com]
- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide | C13H14N2O2 | CID 1246918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
Safety Operating Guide
Personal protective equipment for handling N-(1,2-oxazol-4-yl)-2-phenylbutanamide
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N-(1,2-oxazol-4-yl)-2-phenylbutanamide .[1][2]
Status: Specialized Research Chemical / Pharmaceutical Intermediate.[1][3] Precautionary Principle: In the absence of comprehensive toxicological data for this specific isomer, this guide enforces Biosafety Level 2 (BSL-2) equivalent chemical hygiene standards, deriving risk profiles from structural analogs (Isoxazoles and Phenylbutanamides).
Part 1: Executive Safety Summary
| Parameter | Critical Data |
| Chemical Structure | Amide linkage between a 2-phenylbutyric acid tail and a 4-aminoisoxazole core.[1] |
| Physical State | Solid (Crystalline powder). |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) ; Potential Acute Toxicity (Oral); Potential Sensitizer . |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane.[1] Poorly soluble in water. |
| Occupational Exposure Band | OEB 3 (Estimated: 10–100 µg/m³) – Handle as a potent compound until verified otherwise. |
| Incompatibility | Strong oxidizing agents, strong acids, strong bases (hydrolysis risk). |
Part 2: Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of risk.
Structural Hazard Analysis
-
Isoxazole Moiety: Isoxazole rings are pharmacophores found in COX-2 inhibitors (e.g., Valdecoxib) and DMARDs (e.g., Leflunomide).[1] Risk: Potential for specific pharmacological activity (enzyme inhibition) and mitochondrial toxicity if systemically absorbed.[1]
-
Amide Linkage: Generally stable, but can hydrolyze under extreme pH, releasing 4-aminoisoxazole (unstable, potential mutagen) and 2-phenylbutyric acid (irritant).[1]
-
Phenylbutanamide Tail: Increases lipophilicity, facilitating skin absorption.
Route of Entry & Defense Strategy
-
Inhalation (High Risk): As a dry powder, electrostatic forces can generate invisible aerosols during weighing. Defense: HEPA filtration (Fume Hood/BSC).
-
Dermal (Moderate Risk): Lipophilic nature allows passage through skin.[1] Defense: Chemically resistant gloves (Nitrile).
-
Ocular (Moderate Risk): Dust is mechanically and chemically irritating.[1] Defense: Gasket-sealed protection.
Part 3: PPE Selection Matrix
This matrix moves beyond "wear gloves" to specify which gloves and why, based on permeation kinetics.[1]
| PPE Category | Standard Operation (Weighing < 1g) | High-Risk Operation (Synthesis/Spills > 1g) | Technical Rationale |
| Hand Protection | Double Nitrile (0.11 mm min. thickness) | Double Nitrile or Silver Shield® (Laminate) | Why: Amides dissolved in organic solvents (DMSO/DCM) can permeate thin latex instantly.[1] Nitrile offers >480 min breakthrough time for solids, but solvents compromise this. Protocol: Change outer glove immediately upon splash. |
| Eye Protection | Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Why: Safety glasses leave gaps.[1] Airborne dusts track air currents; goggles provide a sealed environment. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | N95/P100 Respirator (If hood unavailable) | Why: Engineering controls (Hood) are superior to PPE.[1] Respirators are a backup only for spill cleanup outside the hood. |
| Body Defense | Lab Coat (Polyester/Cotton blend) | Tyvek® Coverall + Sleeve Covers | Why: Cotton absorbs liquids, keeping them against the skin.[1] Tyvek repels particulates and light splashes. |
Part 4: PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the compound.
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.
Part 5: Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Objective: Prevent generation of electrostatic dust.[1][4]
-
Preparation: Place an analytical balance inside the chemical fume hood. If the balance must be outside, use a powder containment hood or a static-free weighing funnel.
-
PPE Check: Don double nitrile gloves. Ensure cuffs are over the lab coat sleeves.
-
Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Amide powders are prone to static cling.
-
Transfer: Use a disposable spatula. Do not tap the spatula on the side of the container (creates aerosol).
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous solid waste.
Protocol B: Solubilization (Liquid State)
Objective: Prevent splash and permeation.[5][6]
-
Solvent Choice: DMSO is the preferred solvent for biology; Dichloromethane (DCM) for synthesis.[1]
-
Mixing: Dissolve in a sealed vial (scintillation vial with urea cap). Vortex inside the hood.
-
Pressure Release: If heating is required to dissolve, loosen the cap slightly to prevent pressure buildup, then re-tighten.
Part 6: Emergency Response & Disposal
Spill Cleanup Workflow
-
Minor Spill (< 500 mg solid):
-
Alert nearby personnel.
-
Cover spill with wet paper towels (to prevent dust).
-
Wipe up inward (periphery to center).
-
Clean area with 70% Ethanol or dilute detergent.
-
-
Major Spill (Solution):
Exposure First Aid
-
Eye Contact: Flush for 15 minutes minimum.[1][2][5] Hold eyelids open.
-
Skin Contact: Wash with soap and water.[1][8][9] Do not use alcohol (enhances absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Disposal
-
Solid Waste: Segregate into "Hazardous Chemical Waste – Solid". Label with full chemical name.
-
Liquid Waste: Segregate into "Halogenated" (if DCM used) or "Non-Halogenated" (if DMSO/Methanol used) solvent waste.[1]
-
Container: Triple rinse empty containers with acetone before disposal.
Part 7: References
-
PubChem. (n.d.). (2R)-N-(1,2-oxazol-3-yl)-2-phenylbutanamide (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[10] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. download.basf.com [download.basf.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid | 133602-40-1 | Benchchem [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
